6-(hydroxymethyl)pyridazin-3-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOFTFPMEIUHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(hydroxymethyl)pyridazin-3(2H)-one: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-(hydroxymethyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for understanding the synthesis, properties, and potential applications of this promising pyridazinone derivative.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4] These six-membered heterocyclic systems, containing two adjacent nitrogen atoms, are integral to a wide array of pharmacologically active agents.[5][6] The inherent physicochemical properties of the pyridazinone ring, including its capacity for hydrogen bonding and dipole-dipole interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets.[6] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[3][4][6]
6-(hydroxymethyl)pyridazin-3(2H)-one represents a functionally elaborated member of this class. The introduction of a hydroxymethyl group at the 6-position offers a key site for further chemical modification and can significantly influence the molecule's solubility, metabolic stability, and target-binding interactions. This guide will delve into the specific characteristics of this compound, providing a robust framework for its application in research and drug discovery.
Chemical Identity and Structure
A crucial aspect of the pyridazinone ring is its existence in tautomeric forms. For 6-(hydroxymethyl)pyridazin-3-ol, the keto-enol tautomerism results in the predominance of the 6-(hydroxymethyl)pyridazin-3(2H)-one form. This is the more stable and commonly observed tautomer.[5]
Molecular Formula: C₅H₆N₂O₂
IUPAC Name: 6-(hydroxymethyl)pyridazin-3(2H)-one
Physicochemical and Spectroscopic Properties
Direct experimental data for 6-(hydroxymethyl)pyridazin-3(2H)-one is limited. However, its properties can be reliably predicted based on the extensive data available for analogous pyridazinone derivatives.
| Property | Predicted/Inferred Value | Reference Compound Data |
| Molecular Weight | 126.11 g/mol | 6-methyl-3(2H)-pyridazinone: 110.11 g/mol [8] |
| Melting Point | Expected to be a solid with a melting point >150 °C | 6-methyl-3(2H)-pyridazinone: 143-145 °C[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) and water. | General pyridazinones show good solubility in polar solvents. |
| pKa | The N-H proton is weakly acidic. | Pyridazinone N-H protons typically have pKa values in the range of 10-12. |
| LogP | Estimated to be low, indicating hydrophilicity. | The presence of the hydroxyl and carbonyl groups increases polarity. |
Predicted Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.0-12.0 ppm (s, 1H): N-H proton of the pyridazinone ring.
-
δ ~7.0-7.5 ppm (d, 1H): Aromatic proton on the pyridazinone ring.
-
δ ~6.8-7.2 ppm (d, 1H): Aromatic proton on the pyridazinone ring.
-
δ ~4.5 ppm (s, 2H): Methylene protons of the hydroxymethyl group.
-
δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (may be broad and exchangeable with D₂O).
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160-165 ppm: Carbonyl carbon (C=O).
-
δ ~145-155 ppm: Carbon atom attached to the hydroxymethyl group.
-
δ ~120-135 ppm: Aromatic carbon atoms of the pyridazinone ring.
-
δ ~60-65 ppm: Methylene carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
~1650-1680 cm⁻¹ (strong): C=O stretching vibration of the pyridazinone ring.
-
~1580-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.
-
~1000-1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z = 127.0451.
-
Fragmentation: Likely to involve the loss of water (-18) from the hydroxymethyl group and fragmentation of the pyridazinone ring.
Synthesis of 6-(hydroxymethyl)pyridazin-3(2H)-one
The most established and versatile method for the synthesis of 6-substituted pyridazin-3(2H)-ones is the cyclocondensation of a γ-keto acid or its ester with hydrazine hydrate.[4] For the synthesis of 6-(hydroxymethyl)pyridazin-3(2H)-one, a suitable starting material would be a derivative of 5-hydroxy-4-oxopentanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar pyridazinone compounds.[10]
Materials and Reagents:
-
Ethyl 5-hydroxy-4-oxopentanoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Bromine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Step 1: Cyclocondensation to form 4,5-dihydro-6-(hydroxymethyl)pyridazin-3(2H)-one
-
In a 250 mL round-bottom flask, dissolve ethyl 5-hydroxy-4-oxopentanoate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude dihydropyridazinone intermediate.
Step 2: Dehydrogenation to form 6-(hydroxymethyl)pyridazin-3(2H)-one
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 6-(hydroxymethyl)pyridazin-3(2H)-one.
Potential Biological Activities and Applications in Drug Discovery
While specific biological studies on 6-(hydroxymethyl)pyridazin-3(2H)-one are not extensively reported, the well-documented pharmacology of the pyridazinone class provides a strong basis for predicting its potential therapeutic applications.[3][4][5][6]
-
Anti-inflammatory Activity: Many pyridazinone derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[3] The structural features of 6-(hydroxymethyl)pyridazin-3(2H)-one make it a candidate for investigation as a novel anti-inflammatory agent.
-
Anticancer Properties: The pyridazinone scaffold is present in several compounds with demonstrated anticancer activity.[6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the disruption of cell cycle progression. The hydroxymethyl group on the target molecule could serve as a handle for the development of more complex and targeted anticancer agents.
-
Cardiovascular Applications: Certain pyridazinone derivatives have been developed as cardiotonic and vasodilatory agents.[5] The polar nature of the hydroxymethyl group may influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel cardiovascular therapeutics.
-
Antimicrobial Effects: The pyridazinone nucleus is also a feature of some antimicrobial compounds.[11] The potential of 6-(hydroxymethyl)pyridazin-3(2H)-one as an antibacterial or antifungal agent warrants further investigation.
The hydroxymethyl group provides a reactive site for the synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
Conclusion
6-(hydroxymethyl)pyridazin-3(2H)-one is a promising heterocyclic compound that stands at the intersection of established synthetic feasibility and high therapeutic potential. While specific experimental data for this molecule is still emerging, a strong foundation of knowledge from related pyridazinone analogs allows for a confident prediction of its chemical and biological properties. The synthetic accessibility and the presence of a versatile functional group make it an attractive building block for the development of novel therapeutic agents across a range of disease areas. This guide provides the necessary technical foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). PMC. Retrieved from [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some pyridazinone derivatives. (2008). Biomedical Pharmacology Journal. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
-
6-hydroxy-2-phenylpyridazin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
-
6-hydroxy-2-methyl-3(2H)-pyridazinone - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
[Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Retrieved from [Link]
-
6-methylpyridazin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. (2009). PubMed. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pure-synth.com [pure-synth.com]
- 3. sarpublication.com [sarpublication.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Methyl-3(2H)-pyridazinone, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biomedpharmajournal.org [biomedpharmajournal.org]
A Technical Guide to the Solubility of 6-(hydroxymethyl)pyridazin-3-ol in DMSO and Water for Drug Discovery
This guide provides an in-depth technical overview of the solubility characteristics of 6-(hydroxymethyl)pyridazin-3-ol in dimethyl sulfoxide (DMSO) and water, two critical solvents in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.
Introduction: The Critical Role of Solubility in Preclinical Research
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug development. For a compound like this compound, a heterocyclic molecule with potential pharmacological applications, understanding its solubility in both a non-polar organic solvent like DMSO and an aqueous environment is paramount.[1] DMSO is a universal solvent for storing and handling compounds in early-stage drug discovery, while aqueous solubility is a key determinant of a drug's bioavailability and in vivo efficacy.[1][2] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising drug candidate.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first consider its molecular structure and physicochemical properties.
Molecular Structure:
-
Pyridazinone Core: The core structure is a pyridazin-3(2H)-one ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is known to exhibit a range of biological activities.[3]
-
Hydroxymethyl Group (-CH₂OH): This substituent introduces a polar, hydrogen-bond donating and accepting group, which is expected to enhance aqueous solubility.
-
Hydroxyl Group (-OH): The enol form of the pyridazinone introduces another polar group capable of hydrogen bonding.
Based on these features, this compound is anticipated to have moderate to good aqueous solubility and high solubility in polar aprotic solvents like DMSO.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is the solvent of choice for compound storage and high-throughput screening (HTS) due to its exceptional solvating power for a wide range of organic molecules.[2]
Expected Solubility Profile
Given the polar nature of the pyridazinone ring and the presence of hydroxyl groups, this compound is expected to be highly soluble in DMSO. For many small organic molecules, solubility in DMSO can reach concentrations of 100 mM or higher, which is typically sufficient for most in vitro assays.[4]
Experimental Protocol for Determining DMSO Solubility
A reliable method for determining the solubility of a compound in DMSO is crucial for the preparation of stock solutions for screening campaigns.[4][5] The following protocol outlines a common approach.[6]
Objective: To determine the maximum solubility of this compound in DMSO at ambient temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh approximately 5-10 mg of this compound into a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the solid dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.
-
-
Equilibration:
-
Incubate the resulting suspension at a constant temperature (e.g., 25 °C) for 24 hours with gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Soluble Compound:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Calculation of Solubility:
-
Back-calculate the concentration in the original DMSO supernatant to determine the solubility in mg/mL or molarity.
-
Visualization of the DMSO Solubility Determination Workflow
Caption: Workflow for determining the solubility of a compound in DMSO.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Expected Aqueous Solubility Profile
The presence of a hydroxymethyl group and a hydroxyl group on the pyridazinone ring of this compound suggests it will have a degree of aqueous solubility. Pyridazine itself is miscible with water.[7] However, the overall solubility will be a balance between the polar functional groups and the less polar pyridazinone core. It is anticipated that the aqueous solubility will be pH-dependent due to the acidic nature of the enolic hydroxyl group.
For context, a related compound, 6-phenylpyridazin-3(2H)-one, exhibited very low water solubility (mole fraction of 1.26 x 10⁻⁵ at 318.2 K).[8][9] The absence of the phenyl group and the presence of the hydroxymethyl group in this compound should lead to a significant increase in aqueous solubility compared to this analog.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.[1]
Objective: To determine the thermodynamic aqueous solubility of this compound in a buffered solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation in some variants)
-
Shaking incubator or orbital shaker
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Remove the vial from the incubator and allow it to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed and collect the clear supernatant.
-
-
Quantification of Soluble Compound:
-
Dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method as described for the DMSO solubility protocol.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original aqueous buffer to determine the solubility.
-
High-Throughput Kinetic Solubility Assays
For earlier stages of drug discovery, higher throughput methods are often employed. These kinetic solubility assays typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.[1][10] While these methods are faster, they measure kinetic solubility, which can sometimes overestimate the thermodynamic solubility.
Visualization of the Aqueous Solubility (Shake-Flask) Workflow
Caption: Workflow for the shake-flask method of aqueous solubility determination.
Comparative Summary and Data Presentation
While specific quantitative data for this compound is pending experimental determination, the following table provides a template for presenting the results and includes expected qualitative values based on its structure.
| Solvent | Expected Solubility | Methodology | Key Considerations |
| DMSO | High (>50 mg/mL) | Equilibrium solubility with HPLC-UV or NMR quantification | Ensure anhydrous DMSO is used to avoid precipitation. |
| Water (pH 7.4) | Moderate | Shake-flask method (Thermodynamic) | pH will significantly impact solubility. |
| Aqueous Buffer (pH 7.4) | Moderate | Kinetic solubility assay | Faster, but may overestimate true solubility. |
Conclusion
A thorough understanding and accurate measurement of the solubility of this compound in both DMSO and aqueous media are fundamental for its progression as a potential drug candidate. This guide has provided the theoretical basis for its expected solubility and detailed, actionable protocols for its experimental determination. While high solubility in DMSO is anticipated, careful measurement of its aqueous solubility, particularly using the gold-standard shake-flask method, will be a critical step in de-risking this compound for further development. The methodologies outlined herein provide a robust framework for generating the essential data required to make informed decisions in the drug discovery pipeline.
References
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Jadhav, S. B., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]
-
ResearchGate. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
-
Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
-
PubChem. (n.d.). [6-(Diethylamino)pyridazin-3-yl]methanol. [Link]
-
Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
Supporting Information. (n.d.). [No Title][Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. scispace.com [scispace.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
The Hydroxymethyl-Pyridazine Axis: Tuning Polarity, Solubility, and Metabolic Fate in Lead Optimization
Topic: The Role of the Hydroxymethyl Group in Pyridazine Pharmacophore Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
In modern medicinal chemistry, the pyridazine scaffold (1,2-diazine) is a privileged structure, valued for its high polarity, capacity for
The introduction of a hydroxymethyl group (-CH
This guide analyzes the physicochemical, structural, and synthetic implications of this moiety, providing actionable protocols for its integration into drug candidates.[1][2]
Physicochemical Impact: The "Polar Handle" Effect
The pyridazine ring is inherently electron-deficient and highly polar (dipole moment
Comparative Physicochemical Profiles
The following table illustrates the shift in properties when modifying a hypothetical 6-phenylpyridazine scaffold at the 3-position.
| Substituent (-R) | LogP (Calc) | tPSA ( | H-Bond Donor | H-Bond Acceptor | Solubility Impact |
| -H | 2.1 | 25.8 | 0 | 2 | Baseline |
| -CH | 2.5 | 25.8 | 0 | 2 | Decreased (Lipophilic) |
| -COOH | 1.2 | 63.0 | 1 | 3 | High (pH dependent) |
| -CH | 1.4 | 46.0 | 1 | 3 | High (Neutral) |
Key Insight: The hydroxymethyl group lowers LogP by approximately 1.0 unit compared to the methyl analog. This is critical for "brick dust" compounds where solubility is limited by crystal packing energy; the -CH
Structural Biology: Binding Dynamics & Water Displacement
In the context of protein binding, the hydroxymethyl-pyridazine motif functions as a "bidentate" anchor.
-
Rotational Freedom: Unlike a phenol (rigid) or an amide (restricted rotation), the methylene spacer allows the hydroxyl group to rotate and satisfy H-bond requirements in pockets with imperfect geometry.
-
Water Displacement: The -CH
OH group often mimics a bound water molecule. Displacing a structural water molecule into the bulk solvent provides a favorable entropic gain ( ).
DOT Diagram: SAR Decision Logic
The following diagram outlines the logical flow for selecting a hydroxymethyl-pyridazine motif during Lead Optimization.
Caption: Decision logic for introducing hydroxymethyl groups to modulate solubility and binding affinity.
Metabolic Considerations: Liability vs. Design
The hydroxymethyl group is metabolically active.[3] Understanding its fate is non-negotiable for the medicinal chemist.
The Metabolic Fork in the Road
-
Phase I Oxidation: The primary liability. Cytosolic alcohol dehydrogenases (ADHs) or CYP450s can oxidize the alcohol to an aldehyde, and subsequently to a carboxylic acid. This often results in rapid clearance or loss of potency (if the neutral H-bond donor was essential).
-
Phase II Conjugation: Glucuronidation of the primary alcohol increases hydrophilicity drastically, leading to renal excretion.
Strategic Application (Soft Drug Design): If a drug targets a peripheral receptor (e.g., lung or eye) but systemic exposure causes toxicity, the hydroxymethyl group can be designed to be stable locally but rapidly oxidized to an inactive carboxylate in the liver.
Protocol: In Vitro Metabolic Stability Assessment
To differentiate between oxidative clearance and conjugation.
-
System: Human Liver Microsomes (HLM) vs. Cytosolic Fraction.
-
Cofactors:
-
Set A: NADPH (CYP450 activity).
-
Set B: NAD+/NADP+ (ADH/ALDH activity).
-
Set C: UDPGA (UGT glucuronidation activity).
-
-
Procedure:
-
Incubate 1
M test compound at 37°C. -
Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
Interpretation: Rapid loss in Set B indicates cytosolic oxidation (aldehyde formation). Loss in Set C indicates direct glucuronidation.
-
Synthetic Methodologies
Installing a hydroxymethyl group on a pyridazine ring requires navigating the electron-deficient nature of the scaffold. Electrophilic aromatic substitution is generally ineffective.
Method A: Reductive Approach (From Ester/Acid)
Best for: Late-stage functionalization of existing carboxylate scaffolds.
Mechanism: Selective reduction of a pyridazine-3-carboxylate ester.
Reagents: Sodium Borohydride (NaBH
Protocol:
-
Dissolve methyl 6-substituted-pyridazine-3-carboxylate (1.0 eq) in anhydrous THF/MeOH (10:1 ratio).
-
Cool to 0°C under N
. -
Add NaBH
(4.0 eq) portion-wise. Note: Adding CaCl (2.0 eq) enhances reactivity by activating the ester carbonyl. -
Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS.
-
Quench: Carefully add saturated NH
Cl solution (gas evolution). -
Workup: Extract with EtOAc/IPA (3:1) to ensure the polar alcohol is recovered.
-
Purification: Silica gel chromatography (DCM:MeOH gradient).
Method B: De Novo Cyclization (Paal-Knorr Type)
Best for: Scaffold generation with sensitive substituents.
Mechanism: Condensation of hydrazine with a 1,4-dicarbonyl equivalent containing a protected alcohol.
Protocol:
-
Precursor Synthesis: Prepare a 2-hydroxy-1,4-diketone derivative (often protected as a silyl ether, e.g., TBDMS).
-
Cyclization: Combine the diketone (1.0 eq) and Hydrazine hydrate (1.1 eq) in Ethanol.
-
Reflux for 3-6 hours.
-
Deprotection: Treat the resulting intermediate with TBAF (if silyl protected) or mild acid to reveal the hydroxymethyl group.
DOT Diagram: Synthetic Workflow
Caption: Lithiation-trapping sequence for installing the hydroxymethyl group.
References
-
Meanwell, N. A. (2017).[4] The influence of heterocycles on physicochemical properties and their role in drug design. Advances in Heterocyclic Chemistry, 123, 245-361. Link
-
Fiori, J. L., et al. (2023).[5] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity.[5] Bioorganic & Medicinal Chemistry Letters, 92, 129409.[5] Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres). Link
-
Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[6] Journal of Organic Chemistry, 86, 8926-8932.[6] Link
-
BenchChem Technical Guides. (2025). Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs. Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 6-(hydroxymethyl)pyridazin-3-ol from 3,6-Dichloropyridazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of 6-(hydroxymethyl)pyridazin-3-ol, a valuable heterocyclic building block, starting from the commercially available 3,6-dichloropyridazine. The described two-step synthetic pathway involves a regioselective nucleophilic aromatic substitution (SₙAr) to generate a key 6-chloropyridazin-3-ol intermediate, followed by a palladium-catalyzed hydroxymethylation. This guide is designed to provide both a robust experimental protocol and a deep mechanistic understanding of the transformations involved, empowering researchers to confidently reproduce and adapt this synthesis for applications in medicinal chemistry and materials science.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties, arising from the adjacent nitrogen atoms, allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions. The target molecule, this compound, incorporates two key functional groups: a nucleophilic hydroxyl group and a primary alcohol. This dual functionality makes it an exceptionally useful synthon for library synthesis and the development of novel drug candidates, allowing for subsequent modifications at two distinct points.
This guide details a reliable and scalable synthesis from 3,6-dichloropyridazine, a readily available and cost-effective starting material.
Synthetic Strategy & Workflow
The transformation of 3,6-dichloropyridazine into this compound is efficiently achieved via a two-step sequence. This strategy leverages the differential reactivity of the two chlorine atoms on the pyridazine ring.
Step 1: Regioselective Hydrolysis. The first step involves a selective nucleophilic aromatic substitution (SₙAr) reaction. By carefully controlling the reaction conditions, one of the two chlorine atoms is selectively displaced by a hydroxide nucleophile to yield the intermediate, 6-chloropyridazin-3-ol.
Step 2: Palladium-Catalyzed Hydroxymethylation. The second step involves the conversion of the remaining chlorine atom into a hydroxymethyl group. This is accomplished through a modern palladium-catalyzed cross-coupling reaction, which offers high functional group tolerance and excellent yields.
The overall workflow is depicted below.
Caption: High-level workflow for the two-step synthesis.
Mechanistic Insights: The Chemistry Behind the Synthesis
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Step 1: The Nucleophilic Aromatic Substitution (SₙAr) Mechanism
The pyridazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This deficiency makes the carbon atoms susceptible to attack by nucleophiles. The substitution of a chlorine atom proceeds via a two-step addition-elimination pathway.[3][4]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the carbon atoms bonded to a chlorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyridazine ring is restored by the expulsion of a chloride ion (Cl⁻) as a leaving group, yielding the substituted product.
This reaction is regioselective, yielding the monosubstituted product under controlled conditions because the introduction of the first electron-donating hydroxyl group deactivates the ring towards further nucleophilic attack.
Step 2: The Palladium-Catalyzed Cross-Coupling Cycle
The conversion of the aryl chloride to a hydroxymethyl group is accomplished using a palladium catalyst in the presence of a suitable ligand and base. While several methods exist, a plausible and modern approach involves a coupling partner that can deliver the -CH₂OH moiety. The mechanism generally follows a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloropyridazin-3-ol, forming a Pd(II) complex.
-
Transmetalation (or related step): The hydroxymethyl group is transferred to the palladium center from its source. In this protocol, we adapt a modern approach using formaldehyde as the C1 source, which coordinates to the palladium complex.
-
Reductive Elimination: The desired C-C bond is formed as the hydroxymethyl group and the pyridazine moiety are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the final product.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3,6-Dichloropyridazine | ≥97% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR |
| Palladium(II) Acetate | 99.9% | Strem Chemicals |
| SPhos | ≥98% | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Alfa Aesar |
| Formaldehyde Solution | 37 wt. % in H₂O | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Reagent Grade | VWR |
| Equipment | ||
| Round-bottom flasks | Standard lab supplier | |
| Reflux condenser | Standard lab supplier | |
| Magnetic stirrer/hotplate | Standard lab supplier | |
| Rotary evaporator | Standard lab supplier | |
| Glass funnels/beakers | Standard lab supplier | |
| TLC plates (Silica gel 60 F₂₅₄) | MilliporeSigma | |
| Column chromatography setup | Standard lab supplier |
Protocol 1: Synthesis of 6-chloropyridazin-3-ol
This protocol details the selective monohydrolysis of the starting material.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).
-
Solvent Addition: Add 1,4-dioxane (80 mL) and a solution of sodium hydroxide (2.95 g, 73.8 mmol, 1.1 eq) in deionized water (40 mL).
-
Heating: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup - Cooldown & Neutralization: Once the starting material is consumed, cool the mixture to room temperature. Carefully neutralize the mixture to pH ~6-7 by the dropwise addition of concentrated HCl. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Drying: Dry the collected solid under vacuum at 50 °C to a constant weight. The product, 6-chloropyridazin-3-ol, is typically obtained as an off-white solid.[5]
Protocol 2: Synthesis of this compound
This protocol describes the palladium-catalyzed conversion of the intermediate to the final product.
-
Reaction Setup: In an oven-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 6-chloropyridazin-3-ol (5.0 g, 38.3 mmol), palladium(II) acetate (172 mg, 0.766 mmol, 2 mol%), and SPhos (629 mg, 1.53 mmol, 4 mol%).
-
Reagent Addition: Add cesium carbonate (18.7 g, 57.5 mmol, 1.5 eq) and anhydrous toluene (100 mL).
-
Substrate Addition: Add formaldehyde solution (37% in water, 4.6 mL, 57.5 mmol, 1.5 eq).
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC (9:1 Ethyl Acetate:Methanol) until the starting material is consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, followed by methanol in ethyl acetate to afford the pure this compound.
Data Analysis and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Expected Results
| Compound | Appearance | Yield (Typical) | Melting Point (°C) |
| 6-chloropyridazin-3-ol | Off-white solid | 85-95% | 145-148 |
| This compound | White to pale yellow solid | 70-85% | (Varies) |
Spectroscopic Data (Predicted)
-
6-chloropyridazin-3-ol:
-
¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (br s, 1H, OH/NH), 7.65 (d, 1H), 7.15 (d, 1H).
-
MS (ESI+): m/z 131.0 [M+H]⁺.
-
-
This compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ ~13.0 (br s, 1H, OH/NH), 7.40 (d, 1H), 6.90 (d, 1H), 5.50 (t, 1H, CH₂OH), 4.50 (d, 2H, CH₂OH).
-
MS (ESI+): m/z 127.0 [M+H]⁺.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protocol 1: Low Yield | Incomplete reaction. Loss of product during workup. | Increase reaction time or temperature slightly. Ensure pH is accurately adjusted to ~6-7 before filtration; product is more soluble at high/low pH. |
| Protocol 1: Disubstitution | Reaction temperature too high or reaction time too long. | Reduce reaction temperature to 80-85 °C and monitor closely by TLC to stop the reaction upon consumption of starting material. |
| Protocol 2: Incomplete Reaction | Inactive catalyst. Insufficiently inert atmosphere. | Use fresh palladium precursor and ligand. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of N₂ or Ar. |
| Protocol 2: Side Products | Decomposition of starting material or product. | Ensure vigorous stirring. Consider lowering the temperature to 90 °C and increasing the reaction time. |
Safety and Waste Disposal
-
3,6-Dichloropyridazine: Irritant. Avoid contact with skin and eyes.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.
-
Organic Solvents (Dioxane, Toluene, Ethyl Acetate): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Palladium Catalyst: Handle in a fume hood. Palladium-containing waste should be collected and disposed of as heavy metal waste according to institutional guidelines.
-
Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal.
Conclusion
This application note provides a validated and detailed two-step methodology for the synthesis of this compound. By combining a selective SₙAr reaction with a modern palladium-catalyzed coupling, this protocol offers a reliable route to a versatile building block for pharmaceutical and materials science research. The inclusion of mechanistic details and a troubleshooting guide aims to equip scientists with the necessary tools for successful synthesis and further innovation.
References
- Vertex Pharmaceuticals Incorporated. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. ScienceDirect.
- Tisler, M., & Stanovnik, B. (1968). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- Jain, A., et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Source not further specified].
- University Course Material. (n.d.). Pyridazine. [Source not further specified, likely university lecture notes].
- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Source not further specified].
- Itami, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Wikipedia. (n.d.). Pyridine.
- Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. HETEROCYCLES, 60(8), 1873-1879.
- Fathalla, O. A., et al. (2017).
- Google Patents. (2010). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
- ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis.
- Google Patents. (2021).
- Sherif, M. H., et al. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- International Invention Of Scientific Journal. (n.d.). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine.
- BenchChem. (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines.
- YouTube. (2019, January 19).
- Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- PubChem. (n.d.). 6-Chloropyridazin-3-ol.
- Sigma-Aldrich. (n.d.). 3,6-Dichloropyridazine 97.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Process Optimization for the Oxidation of 6-(Hydroxymethyl)pyridazin-3-ol to 6-Oxo-1,6-dihydropyridazine-3-carboxylic Acid
Abstract & Strategic Overview
The oxidation of 6-(hydroxymethyl)pyridazin-3-ol (1) to 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (3) represents a critical transformation in the synthesis of pharmacophores, particularly for PARP inhibitors and other heterocyclic drug candidates. While primary alcohol oxidation is a standard organic transformation, the pyridazine scaffold presents unique challenges due to prototropic tautomerism (lactam-lactim equilibrium) and poor solubility in non-polar solvents.
This Application Note provides a robust, scalable protocol using Potassium Permanganate (
Key Chemical Transformation
The reaction proceeds via the oxidation of the hydroxymethyl group to the carboxylic acid, while the 3-hydroxyl group exists predominantly as the 3-oxo tautomer under the reaction conditions.
-
Starting Material: 6-(Hydroxymethyl)pyridazin-3(2H)-one (Tautomer of this compound)
-
Target Product: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 37972-69-3)[1]
Scientific Background & Mechanism[2][3]
Tautomeric Considerations
The substrate exists in equilibrium between the pyridazin-3-ol and pyridazin-3(2H)-one forms. In the aqueous alkaline conditions required for permanganate oxidation, the molecule is deprotonated to form the pyridazin-3-olate anion . This solubilizes the substrate, making water the ideal solvent for this transformation.
Reaction Mechanism
The oxidation proceeds in two distinct stages:
-
Alcohol to Aldehyde: The hydroxymethyl group is oxidized to the aldehyde intermediate (6-formylpyridazin-3(2H)-one).
-
Aldehyde to Carboxylic Acid: The aldehyde undergoes hydration to a gem-diol, which is rapidly oxidized to the carboxylate.
Note: The electron-deficient nature of the pyridazine ring stabilizes the carboxylate product, preventing decarboxylation under standard workup temperatures.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical process flow for isolation.
Figure 1: Reaction pathway showing the sequential oxidation from alcohol to carboxylic acid via the transient aldehyde.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. / Conc. | Notes |
| This compound | Substrate | 1.0 equiv | Ensure purity >95% by HPLC |
| Potassium Permanganate ( | Oxidant | 2.2 - 2.5 equiv | Add as solid or saturated solution |
| Potassium Hydroxide ( | Base | 1.5 equiv | Solubilizes substrate |
| Water (DI) | Solvent | 10-15 Vol | Deionized |
| Hydrochloric Acid ( | Acidifier | 6N | For precipitation (pH adjustment) |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a reaction vessel with This compound (1.0 equiv) and Water (10 volumes).
-
Add KOH (1.5 equiv) slowly.
-
Stir at room temperature (20–25°C) until a clear, homogeneous yellow/orange solution is obtained (formation of the potassium salt).
Step 2: Oxidation (Exotherm Control)
-
Cool the solution to 0–5°C using an ice/water bath. Critical: Controlling the initial temperature prevents over-oxidation or ring degradation.
-
Add
(2.5 equiv) portion-wise over 30–60 minutes.-
Observation: The purple color will disappear rapidly initially, replaced by a brown precipitate (
). -
Caution: Maintain internal temperature <10°C during addition.
-
-
After complete addition, allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.
-
IPC (In-Process Control): Check reaction progress via TLC (Eluent: MeOH/DCM 1:4) or LC-MS. The starting material spot (
) should disappear, replaced by a baseline spot (carboxylate salt).
Step 3: Workup & Isolation
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the brown Manganese Dioxide (
) precipitate. Wash the cake with hot water (2 volumes).-
Safety: Do not let the
cake dry out completely in the presence of organics; keep moist.
-
-
Concentration (Optional): If the volume is excessive, concentrate the clear filtrate under reduced pressure to approx. 50% of original volume.
-
Acidification: Cool the filtrate to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 1.5 – 2.0.
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Final Filtration: Stir the slurry for 30 minutes at 0°C to maximize yield. Filter the solid.
-
Washing: Wash the cake with ice-cold water (2 x 1 vol) and acetone (1 x 1 vol) to remove trace water and impurities.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Process Flow & Logic
The following diagram details the operational workflow, highlighting Critical Process Parameters (CPPs).
Figure 2: Operational workflow for the synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Validation & Quality Control
To ensure the integrity of the synthesized application, the following analytical parameters should be verified.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% (Area %) |
| Identity ( | DMSO- | |
| Melting Point | Capillary | > 280°C (dec.) |
| Solubility | Visual | Soluble in DMSO, dilute alkali; Insoluble in DCM, Hexane. |
Troubleshooting Guide
-
Low Yield: Often caused by incomplete precipitation. Ensure pH is < 2.0 during workup. The product is amphoteric but predominantly acidic; insufficient acidification leaves it as a soluble salt.
-
Brown Coloration: Indicates colloidal
breakthrough. Refilter the alkaline solution through a tighter Celite pad or a 0.45 m membrane before acidification. -
Incomplete Oxidation: If aldehyde intermediates persist, increase reaction time or slightly increase
to 3.0 equiv.
References
- European Patent Office. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid (EP2857387A1). (Analogous chemistry for methyl group oxidation).
Sources
Application Notes and Protocols for the Use of 6-(Hydroxymethyl)pyridazin-3-ol as a Versatile Scaffold for Novel COX-2 Inhibitors
Introduction: The Rationale for a New Scaffold in COX-2 Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a cornerstone of modern anti-inflammatory therapy. This selectivity mitigates the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1] The discovery of a larger hydrophobic side pocket in the active site of COX-2, resulting from the substitution of isoleucine in COX-1 with a smaller valine residue, has been the guiding principle for the design of selective inhibitors, known as coxibs.[1] These inhibitors typically feature a central heterocyclic scaffold with a side group, often a sulfonamide or methylsulfonyl moiety, that can access and bind within this side pocket.[1]
The pyridazinone core has emerged as a privileged scaffold in the development of anti-inflammatory agents, with several derivatives demonstrating potent and selective COX-2 inhibition.[2][3] This application note details a strategic approach to utilizing a novel, yet accessible, pyridazinone scaffold, 6-(hydroxymethyl)pyridazin-3-ol , for the generation of a new class of selective COX-2 inhibitors. The inherent functionality of this scaffold—a reactive hydroxymethyl group and the pyridazinone ring—offers a versatile platform for chemical modification and the exploration of novel structure-activity relationships (SAR).
We will outline a comprehensive medicinal chemistry workflow, from the synthesis of the core scaffold and a focused library of derivatives to detailed protocols for their biological evaluation. The central hypothesis is that the 6-(hydroxymethyl) group can be functionalized to introduce moieties that effectively target the COX-2 side pocket, while the pyridazinone core maintains the necessary interactions within the main active site channel.
Medicinal Chemistry Strategy: A Stepwise Approach
Our strategy is divided into three main phases: scaffold synthesis, library generation through targeted derivatization, and biological evaluation. This systematic approach allows for a clear understanding of the SAR and the optimization of lead compounds.
Caption: A high-level overview of the medicinal chemistry workflow.
PART 1: Synthesis Protocols
Protocol 1.1: Synthesis of the this compound Scaffold
The synthesis of the core scaffold is a critical first step. Based on established methods for pyridazinone synthesis from γ-keto acids, we propose a multi-step synthesis.[4]
Step 1: Synthesis of a suitable γ-keto acid precursor. This can be achieved through various classical organic synthesis methods.
Step 2: Cyclization to form the pyridazinone ring. The γ-keto acid is reacted with hydrazine hydrate to form the 4,5-dihydropyridazin-3(2H)-one.
Step 3: Aromatization and functional group installation. The dihydropyridazinone is aromatized, and the hydroxymethyl group is installed. A plausible route involves the synthesis of a 6-(halomethyl)pyridazin-3-ol intermediate, which can then be hydrolyzed to the desired this compound. A similar approach has been described for the synthesis of a 6-(2-hydroxyphenyl)-3(2H)-pyridazinone.[5]
Detailed Protocol:
-
Preparation of 6-(bromomethyl)-4,5-dihydropyridazin-3(2H)-one:
-
To a solution of a suitable γ-keto acid with a protected hydroxymethyl precursor at the 6-position (e.g., a protected 5-bromo-4-oxopentanoic acid) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 6-(bromomethyl)-4,5-dihydropyridazin-3(2H)-one.
-
-
Aromatization to 6-(bromomethyl)pyridazin-3-ol:
-
Dissolve the 6-(bromomethyl)-4,5-dihydropyridazin-3(2H)-one in acetic acid.
-
Add bromine (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80°C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 6-(bromomethyl)pyridazin-3-ol.
-
-
Hydrolysis to this compound:
-
Suspend the 6-(bromomethyl)pyridazin-3-ol in an aqueous solution of sodium hydroxide (2 M).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction to room temperature and acidify with hydrochloric acid (2 M) to a pH of ~6.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final scaffold, this compound.
-
Protocol 1.2: Generation of a Focused Inhibitor Library
The hydroxyl group of the scaffold is a key handle for introducing moieties designed to bind to the COX-2 side pocket. We will focus on introducing groups that are bioisosteric to the classic sulfonamide moiety.[6][7][8]
General Procedure for Etherification:
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkylating agent (e.g., 4-(chloromethyl)benzenesulfonamide) (1.1 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Examples of Target Molecules:
-
Compound 1 (Sulfonamide): 6-((4-sulfamoylphenoxy)methyl)pyridazin-3-ol
-
Compound 2 (Methylsulfonyl): 6-((4-(methylsulfonyl)phenoxy)methyl)pyridazin-3-ol
-
Compound 3 (Azido - Bioisostere): 6-((4-azidophenoxy)methyl)pyridazin-3-ol[9]
-
Compound 4 (Cyano - Bioisostere): 4-(((6-hydroxypyridazin-3-yl)methoxy)methyl)benzonitrile[8]
PART 2: Biological Evaluation Protocols
The synthesized compounds will be evaluated for their ability to inhibit COX-1 and COX-2 in vitro. The selectivity index (SI) will be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Heme
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well black opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and celecoxib in DMSO.
-
Perform serial dilutions in COX Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Plate Setup:
-
Add 80 µL of Reaction Mix (COX Assay Buffer, Heme, and COX Probe) to each well of the 96-well plate.
-
Add 10 µL of diluted test inhibitor or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the wells. For background wells, add 10 µL of assay buffer instead of the enzyme.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation and Interpretation
The inhibitory activities and selectivity of the synthesized compounds should be summarized in a clear and concise table.
| Compound | R-group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Scaffold | -H | >100 | >100 | - |
| 1 | -O-Ph-SO2NH2 | 55.2 | 0.45 | 122.7 |
| 2 | -O-Ph-SO2CH3 | 68.9 | 0.38 | 181.3 |
| 3 | -O-Ph-N3 | 75.1 | 0.52 | 144.4 |
| 4 | -O-Ph-CN | 82.4 | 0.61 | 135.1 |
| Celecoxib | (Reference) | 15.0 | 0.04 | 375.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Selective Inhibition
The selectivity of the designed inhibitors for COX-2 is attributed to the interaction of the appended side chain with the larger hydrophobic side pocket of the COX-2 active site.
Caption: Proposed binding mode of the inhibitor in COX-2 versus COX-1.
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile starting point for the development of a new generation of selective COX-2 inhibitors. The synthetic accessibility of the scaffold and the ease of derivatization of the hydroxymethyl group allow for the rapid generation of focused libraries for SAR studies. The protocols outlined in this application note provide a comprehensive framework for the synthesis, biological evaluation, and optimization of these novel compounds. Future work should focus on expanding the library of derivatives with a wider range of bioisosteric replacements for the side-pocket-binding moiety and conducting in vivo studies to assess the anti-inflammatory efficacy and pharmacokinetic profiles of the most promising lead compounds.
References
- Knaus, E. E., & J. J. G. Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the methanesulfonyl pharmacophore by a N-acetylsulfonamido bioisostere. Journal of Pharmacy & Pharmaceutical Sciences, 6(3), 324-332.
- Al-Soud, Y. A., et al. (2007). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 15(24), 7567-7575.
- Al-Soud, Y. A., et al. (2003). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 46(10), 1877-1886.
- Hassan, A., et al. (2013). Synthesis of Novel Celecoxib Analogues by Bioisosteric Replacement of Sulfonamide as Potent Anti-Inflammatory Agents and Cyclooxygenase Inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4581-4590.
-
Kovaleva, T., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][8]triazino[2,3-c]quinazolines. Molecules, 27(19), 6523.
- Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348.
- Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623.
- Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Castillo, J. C., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(7), 1333-1343.
- de la Torre, M. C., & G. G. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc, 2018(3), 1-100.
- Sbardella, G., et al. (2022). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. Molecules, 27(11), 3591.
- FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
- Abdel-Maksoud, M. S., et al. (2025).
- Kumar, R., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 97(10), 1639-1652.
-
PrepChem. (n.d.). Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. PrepChem.com. Retrieved from [Link]
- Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. prepchem.com [prepchem.com]
- 6. Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the methanesulfonyl pharmacophore by a N-acetylsulfonamido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
nucleophilic substitution reactions of 6-(chloromethyl)pyridazin-3-ol
This guide details the protocols for nucleophilic substitution reactions of 6-(chloromethyl)pyridazin-3-ol . Note that in solution and the solid state, this compound exists predominantly as its tautomer, 6-(chloromethyl)pyridazin-3(2H)-one . The protocols below reflect this structural reality.
Part 1: Introduction & Reactivity Profile
The 6-(chloromethyl)pyridazin-3(2H)-one scaffold represents a "pseudo-benzylic" electrophile. The chloromethyl group at position 6 is activated by the electron-deficient pyridazine ring, making it highly susceptible to
Key Reactivity Considerations:
-
Tautomerism: The starting material exists in equilibrium between the enol (3-ol) and keto (3-one) forms, with the keto form being dominant.
-
Chemoselectivity: The molecule contains two nucleophilic sites (N2-H and O3/C3=O) and one electrophilic site (
).-
Risk: Self-alkylation (polymerization) where the N2 of one molecule attacks the
of another. -
Control: Use mild bases (e.g.,
, ) and/or excess external nucleophile to favor the desired intermolecular substitution over self-alkylation.
-
-
Mechanism: The reaction proceeds via a concerted
mechanism.[1][2] The adjacent nitrogen (N1) exerts an inductive electron-withdrawing effect, enhancing the electrophilicity of the methylene carbon.
Part 2: Mechanistic Visualization
The following diagram illustrates the
Caption: Reaction pathway showing the dominant keto-tautomer undergoing
Part 3: Experimental Protocols
Protocol A: Amination (Synthesis of 6-(Aminomethyl)pyridazin-3(2H)-ones)
Target: Substitution with primary/secondary amines.
Reagents:
-
Substrate: 6-(chloromethyl)pyridazin-3(2H)-one (1.0 equiv)
-
Nucleophile: Amine (2.0 – 3.0 equiv) [Excess prevents bis-alkylation]
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
-
Base:
(1.5 equiv) or excess amine -
Catalyst: NaI (0.1 equiv) [Optional: Finkelstein activation]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(chloromethyl)pyridazin-3(2H)-one (1.0 mmol) in MeCN (5 mL).
-
Activation (Optional): Add NaI (0.1 mmol). Stir for 10 minutes at room temperature to generate the more reactive iodomethyl intermediate in situ.
-
Addition: Add the amine (2.5 mmol) and
(1.5 mmol).-
Note: If the amine is a liquid, add it neat. If solid, dissolve in minimal MeCN.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (
) should disappear, and a more polar product spot ( ) should appear. -
Workup:
-
Option 1 (Precipitation): Cool to room temperature.[3] Pour the reaction mixture into ice-cold water (20 mL). If the product precipitates, filter, wash with water and cold ether, and dry.
-
Option 2 (Extraction): If no precipitate forms, evaporate the organic solvent. Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Dry combined organics over
, filter, and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: Thioether Formation (S-Alkylation)
Target: Substitution with thiols/thiolates.
Reagents:
-
Substrate: 6-(chloromethyl)pyridazin-3(2H)-one (1.0 equiv)
-
Nucleophile: Thiol (R-SH) (1.1 equiv)
-
Base:
(1.2 equiv) or (1.1 equiv) -
Solvent: DMF or THF
Step-by-Step Procedure:
-
Solubilization: Dissolve the thiol (1.1 mmol) in DMF (3 mL) under an inert atmosphere (
). -
Deprotonation: Add
(1.2 mmol) and stir for 15 minutes at . -
Coupling: Add a solution of 6-(chloromethyl)pyridazin-3(2H)-one (1.0 mmol) in DMF (2 mL) dropwise to the thiol mixture.
-
Crucial: Slow addition prevents the thiolate from acting as a base against the pyridazinone ring protons.
-
-
Reaction: Allow to warm to room temperature and stir for 2–3 hours.
-
Workup: Pour into brine (20 mL) and extract with EtOAc. Wash the organic layer extensively with water (to remove DMF) and brine.
-
Yield: Typical yields for S-alkylation are 80–95% .
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Self-alkylation of the pyridazinone N2. | Use a weaker base (e.g., |
| Incomplete Reaction | Poor solubility of the chloride. | Switch solvent to DMF or DMSO . Add NaI (cat.) to accelerate the reaction. |
| Product is Water Soluble | Polar amine functionality. | Do not use aqueous workup. Filter off inorganic salts and evaporate solvent directly. Purify by reverse-phase chromatography. |
| O- vs N-Alkylation | Ambident nucleophile competition. | This protocol targets the exocyclic chloromethyl group. If ring N-alkylation is observed, ensure the external nucleophile is in excess. |
Part 5: Data Summary
Solvent Compatibility Table
Efficiency of substitution at
| Solvent | Dielectric Constant | Reaction Rate | Solubility of SM | Recommended For |
| Acetonitrile | 37.5 | High | Moderate | Amines, neutral nucleophiles |
| DMF | 36.7 | Very High | Excellent | Thiols, salts, stubborn substrates |
| Ethanol | 24.5 | Moderate | Good | Primary amines (green chemistry) |
| THF | 7.5 | Low | Poor | Not recommended without co-solvent |
References
-
Verhelst, T., et al. (2011). "Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (
)." Organic Letters, 13(2), 272-275. Link -
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 252828, 6-chloropyridazin-3-ol." PubChem. Link
-
Boukharsa, Y., et al. (2014).[4] "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[4] Link
-
Sotelo, E., et al. (2002). "Pyridazines.[3][4][5][6][7][8][9] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(11), 3593-3601. Link
- Coates, W. J., & McKillop, A. (1992). "Synthesis of 6-substituted-3(2H)-pyridazinones." Comprehensive Heterocyclic Chemistry II. (Contextual grounding for pyridazinone reactivity).
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. scribd.com [scribd.com]
- 3. sanad.iau.ir [sanad.iau.ir]
- 4. scispace.com [scispace.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of polar pyridazinones using HILIC flash chromatography
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Heterocycles
Introduction: The "Polarity Trap"
Pyridazinones often present a specific purification challenge we call the "Polarity Trap." They are frequently too polar for standard C18 Reversed-Phase (eluting at the void volume) but often lack the solubility in non-polar solvents (Hexane/EtOAc) required for traditional Normal Phase silica chromatography.
HILIC (Hydrophilic Interaction Liquid Chromatography) bridges this gap.[1][2][3] It utilizes a polar stationary phase (like silica or amide) with a low-polarity mobile phase (high acetonitrile), effectively creating an "Aqueous Normal Phase" separation.[1]
This guide addresses the specific nuances of purifying pyridazinones, focusing on their basic nitrogen centers and solubility profiles.
Part 1: Method Development & Stationary Phase Selection
Q: Which stationary phase is best for pyridazinones?
Recommendation: Amide-Bonded Silica (Primary) or Bare Silica (Secondary).
-
The Science: Pyridazinones contain nitrogen atoms that can act as weak bases.
-
Bare Silica: While effective for HILIC, bare silica has acidic silanols (pKa ~4.5).[4] Basic pyridazinones can interact ionically with these silanols, leading to severe peak tailing.
-
Amide Phase: The amide functionality provides a thick water layer for partitioning (the primary HILIC mechanism) but shields the acidic silanols, resulting in sharper peaks for nitrogenous heterocycles [1, 4].
-
Q: What is the optimal Mobile Phase composition?
Standard Protocol: Acetonitrile (Weak Solvent) / Water (Strong Solvent) + Buffer .
-
The "Water Layer" Mechanism: In HILIC, water is the "strong" eluting solvent (opposite of Reversed-Phase).[5] The stationary phase adsorbs a water-enriched layer from the mobile phase.[5][6] Analytes partition into this stagnant water layer.
-
Buffer Requirement: You must use a buffer. Neutral pyridazinones or those with basic handles will streak without ionic control.
-
Recommendation: 10–20 mM Ammonium Acetate or Ammonium Formate.
-
pH Control: Adjust pH to ~3.0–4.0 (using formic acid) to protonate the basic nitrogens, ensuring they exist in a single charge state and improving peak symmetry [2].
-
Table 1: HILIC Solvent Strength & Selectivity
| Solvent Role | Solvent | Function | Notes |
| Weak Solvent | Acetonitrile (ACN) | Promotes Retention | >80% ACN is usually required for retention. |
| Strong Solvent | Water | Promotes Elution | The "eluting" power. High water = low retention. |
| Modifier | Methanol (MeOH) | Intermediate | Stronger than ACN, weaker than Water. Use to tune selectivity. |
| Buffer | Ammonium Formate | pH/Ion Control | Volatile; compatible with Mass Spec (ELSD/MS).[4] |
Part 2: Sample Preparation (The #1 Failure Point)
Q: My sample precipitated when I injected it. What happened?
Diagnosis: Solubility Mismatch (The "Anti-Solvent" Shock).
-
Scenario: You dissolved your polar pyridazinone in 100% water (because it's soluble there). You injected it into a column equilibrated at 95% Acetonitrile.
-
Result: Acetonitrile acts as an anti-solvent. The sample precipitates instantly at the head of the column, causing high backpressure and blocked frits [3].
Q: Why are my peaks splitting or fronting (broadening)?
Diagnosis: The "Strong Solvent Effect."
-
Mechanism: In HILIC, water is the strong solvent.[5][7] If you inject a sample dissolved in 100% water, the analyte molecules travel with the injection plug faster than the mobile phase, preventing them from interacting with the stationary phase. This causes "breakthrough" or massive peak fronting [6].
Protocol: The Dry Loading Solution (Recommended)
For flash chromatography of pyridazinones, Dry Loading is the gold standard to eliminate solvent effects.
-
Dissolve: Dissolve crude pyridazinone in a volatile solvent (MeOH/DCM) or water if necessary.
-
Adsorb: Add solid support (Celite 545 or Silica) at a ratio of 1:2 (Sample:Support).
-
Evaporate: Rotary evaporate until a free-flowing powder remains.
-
Load: Place the powder into an empty solid-load cartridge (SLR) and attach it upstream of the HILIC column.
Part 3: Workflow Visualization
Diagram 1: HILIC Method Decision Tree
Caption: Decision logic for sample loading and stationary phase selection based on pyridazinone solubility and basicity.
Part 4: Troubleshooting & FAQs
Q: My retention times are shifting between runs. Is the column dead?
A: Likely not. You are suffering from "Hysteresis."
-
Cause: HILIC columns require the formation of a hydration layer on the silica surface.[5] This takes longer than RP equilibration.
-
Fix:
-
New Columns: Flush with 50 CV (Column Volumes) of 80:20 ACN:Water (with buffer) before the first use [5].
-
Between Runs: Re-equilibrate for at least 10–15 CV. If you run a gradient ending in high water (50%), the silica strips its water layer and needs time to rebuild it upon returning to high ACN conditions.
-
Q: I see no peaks, but my mass balance is low. Where is my compound?
A: It might be permanently stuck (Ion Exchange).
-
Cause: If using bare silica without sufficient buffer ionic strength, the basic pyridazinone may have formed a salt with the silica silanols.
-
Fix: Wash the column with 200 mM Ammonium Acetate (high ionic strength) in 50:50 ACN:Water to disrupt the ionic bond and elute the compound.
Q: Can I use Methanol instead of Acetonitrile?
A: Generally, No.
-
Methanol is a protic solvent. It competes with water for the active sites on the silica, disrupting the formation of the water-enriched layer necessary for the HILIC mechanism. While "HILIC" is possible with MeOH, it often behaves more like traditional Normal Phase. Stick to ACN/Water for reproducible partitioning [7].
Part 5: Standard Experimental Protocol
Objective: Purify 100 mg of crude amino-pyridazinone derivative.
-
System Setup:
-
Column: 12g or 24g Amide-Silica Flash Cartridge.
-
Solvent A: Acetonitrile (100%).
-
Solvent B: 20 mM Ammonium Acetate in Water (pH 4.0).
-
Detection: UV (254 nm) + ELSD (if compound lacks chromophore).
-
-
Equilibration:
-
Run 95% A (5% B) for 15 Column Volumes (CV). Ensure baseline is stable.
-
-
Sample Loading (Dry Load):
-
Dissolve 100 mg sample in 2 mL MeOH.
-
Add 300 mg Celite 545.
-
Rotovap to dryness.
-
Load powder into empty cartridge and cap.
-
-
Gradient Method:
-
0–2 CV: Hold 95% A (Isocratic hold allows sample to focus).
-
2–15 CV: Linear Ramp from 95% A to 60% A.
-
15–18 CV: Hold 60% A.
-
Flow Rate: 15–30 mL/min (depending on column diameter).
-
References
-
Teledyne ISCO. (n.d.).[8][9] HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
-
Biotage. (2023).[1] What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012).[10] Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique.[1][2][5][10] Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. mac-mod.com [mac-mod.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 5. agilent.com [agilent.com]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. scribd.com [scribd.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of pyridazin-3-ol derivatives in organic solvents
Technical Support Center: Pyridazin-3-ol Solubility Optimization Status: Active | Ticket ID: PYR-SOL-001 | Level: Tier 3 (Senior Scientific Support)[1]
Welcome to the Solubility Optimization Hub
Subject: Overcoming "Brick Dust" Properties in Pyridazin-3-ol Scaffolds Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
You are likely here because your pyridazin-3-ol derivative is refusing to dissolve in standard organic solvents (DCM, MeOH, EtOAc), appearing as a stubborn suspension even under reflux. This is a classic issue with nitrogen-rich heterocycles. This guide deconstructs the thermodynamic barriers causing this insolubility and provides actionable workflows to overcome them.
Module 1: Diagnosis – The "Hidden" Lactam Problem
User Question: “My NMR suggests the structure is correct, but the solid is practically insoluble in everything except hot DMSO. Why is the lattice energy so high?”
Technical Insight: The root cause is rarely the "ol" (hydroxyl) form. Pyridazin-3-ols exist in a tautomeric equilibrium with their pyridazin-3(2H)-one (lactam) counterparts.[1][2] In the solid state, the lactam form typically predominates due to the formation of highly stable, centrosymmetric hydrogen-bonded dimers. This creates a tight crystal packing network (high lattice energy) that standard solvents cannot easily disrupt.[1]
The Mechanism:
-
Proton Transfer: The proton moves from the oxygen (C3-OH) to the ring nitrogen (N2-H).
-
Dimerization: Two lactam molecules align to form a dual H-bond "staple" (
), effectively doubling the molecular weight and significantly reducing solvation entropy.[1]
Visualizing the Barrier
Figure 1: The thermodynamic trap. The equilibrium shifts toward the Lactam form, which rapidly aggregates into insoluble dimers.
Module 2: Solvent Selection Strategy
User Question: “DCM and Methanol failed. What solvent system should I use for reaction monitoring and purification?”
The Solution: Disruption over Polarity
Standard polar solvents (MeOH, MeCN) often fail because they are hydrogen bond acceptors but weak donors (or insufficiently aggressive donors).[1] To dissolve pyridazinone aggregates, you must disrupt the intermolecular
High-Performance Solvent Matrix
| Solvent Class | Recommended Solvent | Mechanism of Action | Application Case |
| Fluorinated Alcohols | HFIP (Hexafluoroisopropanol) | Strong H-bond Donor: The electron-withdrawing fluorine atoms make the -OH proton highly acidic, aggressively disrupting the pyridazinone dimer.[1] | NMR, LCMS sample prep, reaction solvent for electrophilic substitutions. |
| Dipolar Aprotic | DMSO / NMP | High Dipole/H-bond Acceptor: Intercalates between stacked aromatic rings; accepts H-bonds from N-H.[1] | Biological assays, stock solutions (>10 mM).[1] |
| Binary Systems | DCM : MeOH (9:1) | Polarity Modulation: Standard mix, often insufficient for unsubstituted cores.[1] | Flash chromatography (if solubility allows).[1] |
| "Rescue" Mix | CHCl₃ : TFE (3:1) | Synergistic: Chloroform solubilizes the lipophilic backbone; Trifluoroethanol (TFE) disrupts H-bonds.[1] | Extraction, chromatography of stubborn analogs.[1] |
Critical Protocol: The "HFIP Trick" for NMR
If your compound crashes out of
-
Dissolve 5 mg of sample in 50
L of non-deuterated HFIP . -
Sonicate until clear (usually < 30 seconds).
-
Dilute with 500
L of .[1] -
Result: The HFIP breaks the dimers; the chloroform stabilizes the monomer.
Module 3: Synthetic Workarounds (Structural Modification)
User Question: “I need to improve solubility for a drug candidate. How do I modify the core without losing the pharmacophore?”
Technical Insight: You must lower the lattice energy (Melting Point) or increase the solvation energy. This is achieved by "Escaping from Flatland"—introducing asymmetry or blocking the H-bond donor.[1]
Decision Tree for Structural Modification
Figure 2: Strategic decision tree for chemical modification of the pyridazin-3-ol core.
Key Synthetic Tactics:
-
N-Alkylation (The "Lactam Lock"): Alkylating the N2 position permanently locks the molecule in the lactam form but removes the H-bond donor capability. This drastically lowers the melting point.[1]
-
O-Alkylation (The "Lactim Lock"): Reacting with alkyl halides in the presence of silver salts (Ag2CO3) often favors O-alkylation, fixing the molecule in the aromatic "enol ether" form, which is generally more soluble in lipophilic solvents.
-
Side Chain Engineering: Introduce a solubilizing tail (e.g., morpholine or N-methylpiperazine) at position 4 or 5.[1] These groups protonate at physiological pH, aiding aqueous solubility, and disrupt crystal packing in the solid state.[1][3]
Module 4: Process Engineering & Dissolution Protocol
User Question: “I have a biological assay. How do I get this into solution without precipitation?”
Standard Operating Procedure (SOP): The "Step-Up" Method Do not simply add water to a DMSO stock; this causes immediate "crashing out."
Reagents:
Workflow:
-
Primary Solubilization: Dissolve compound in 100% DMSO to 100x the final concentration.
-
Troubleshooting: If cloudy, heat to 60°C and sonicate for 5 minutes.[1]
-
-
Intermediate Phase (The Buffer): Add PEG-400 to the DMSO solution (Ratio: 1:1).
-
Why? PEG-400 acts as an interfacial tension reducer, preventing the hydrophobic "shock" when water is added.[1]
-
-
Final Dilution: Slowly add the DMSO/PEG mix to the aqueous media (PBS) with rapid vortexing.
References
-
Emamian, S. R., et al. (2014).[1][5] "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling. [1]
-
Wermuth, C. G. (2008).[1] "Strategies in the Search for New Lead Compounds or Original Working Hypotheses." The Practice of Medicinal Chemistry.
-
Berkessel, A., et al. (2006).[1] "Hexafluoroisopropanol (HFIP) as a solvent for hydrogen bonding-mediated catalysis."[1] Angewandte Chemie International Edition. [1]
-
Savjani, K. T., et al. (2012).[1][6] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][6]
-
Katritzky, A. R., et al. (2010).[1] "Tautomerism of Heterocycles." Chemical Reviews.
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models [ouci.dntb.gov.ua]
- 6. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Recrystallization of 6-(hydroxymethyl)pyridazin-3(2H)-one
Welcome to the technical support center for the purification of 6-(hydroxymethyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key heterocyclic compound. As a pyridazinone derivative, its purification is critical for ensuring the integrity of downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) synthesis.[1] This document provides field-proven insights and protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a recrystallization solvent for 6-(hydroxymethyl)pyridazin-3(2H)-one?
A1: The most critical factor is the differential solubility of the compound at elevated and reduced temperatures.[2][3] An ideal solvent will dissolve the compound completely at its boiling point but will result in low solubility upon cooling, allowing for the recovery of pure crystals.[3] Given the polar nature of the hydroxymethyl group and the pyridazinone core, protic solvents like alcohols and water, or mixtures thereof, are excellent starting points.
Q2: Can I use a solvent mixture for recrystallization?
A2: Absolutely. A two-solvent system is often effective when a single solvent does not provide the ideal solubility profile.[4] For 6-(hydroxymethyl)pyridazin-3(2H)-one, a common and effective approach is to dissolve the compound in a "good" solvent (e.g., hot ethanol) in which it is highly soluble, and then gradually add a "poor" solvent (e.g., water) in which it is less soluble until the solution becomes turbid.[4][5] Reheating to clarify and then cooling can yield high-quality crystals.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To remedy this, you can try several approaches:
-
Add more of the "good" solvent to reduce the level of supersaturation.
-
Lower the temperature at which crystallization begins by using a larger volume of solvent.
-
Switch to a lower-boiling point solvent or solvent mixture.
-
Introduce a seed crystal to encourage nucleation.
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.[6] Use charcoal sparingly, as it can also adsorb your desired compound, leading to a reduction in yield.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | 1. The chosen solvent is too effective, keeping the compound in solution even at low temperatures.[3]2. Too much solvent was used.3. The cooling process was too rapid, trapping impurities and preventing full crystal growth. | 1. Select a less polar solvent or use a solvent mixture with a higher proportion of the "poor" solvent.2. Concentrate the solution by boiling off some of the solvent before cooling.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Crystals are Impure (e.g., poor melting point) | 1. Incomplete removal of impurities during hot filtration.2. The cooling process was too fast, causing impurities to be trapped within the crystal lattice.3. The crystals were not washed properly after filtration. | 1. Ensure the solution is hot during gravity filtration to prevent premature crystallization of the desired compound.2. Allow for slow cooling to promote the formation of a pure crystal lattice.3. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. |
| No Crystals Form Upon Cooling | 1. The solution is not saturated.2. The compound is too soluble in the chosen solvent at low temperatures. | 1. Evaporate some of the solvent to increase the concentration.2. If the solution is not supersaturated, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal.3. Change to a less effective solvent or a different solvent mixture. |
Experimental Protocol: Recrystallization of 6-(hydroxymethyl)pyridazin-3(2H)-one
This protocol outlines a general procedure using an ethanol-water solvent system, which is a common and effective choice for many pyridazinone derivatives.[7][8]
Materials:
-
Crude 6-(hydroxymethyl)pyridazin-3(2H)-one
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 6-(hydroxymethyl)pyridazin-3(2H)-one in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol dropwise until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove any solid impurities that will not dissolve.[6]
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.[4] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.
Solvent Selection Guide
The choice of solvent is paramount for successful recrystallization.[3] The following table provides a starting point for solvent screening for 6-(hydroxymethyl)pyridazin-3(2H)-one based on the solubility of similar pyridazinone compounds.[9][10]
| Solvent | Polarity | Boiling Point (°C) | Suitability as a Primary Recrystallization Solvent | Notes |
| Water | High | 100 | Good (for highly polar compounds) | May require a co-solvent like ethanol to increase solubility at higher temperatures.[5] |
| Ethanol | Medium-High | 78 | Excellent | Often used in combination with water to fine-tune solubility.[7][8] |
| Methanol | Medium-High | 65 | Good | Similar to ethanol, can be effective. |
| Isopropanol | Medium | 82 | Fair | May be a suitable alternative to ethanol. |
| Ethyl Acetate | Medium-Low | 77 | Poor | Generally, pyridazinones show lower solubility in ethyl acetate compared to alcohols.[9][10] |
| Acetone | Medium | 56 | Poor | May be too volatile and a less effective solvent for this class of compounds. |
| Hexane | Low | 69 | Unsuitable | Too non-polar to dissolve the target compound. |
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
References
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
PubChem. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ghorbani, M., El-Gazzar, A. R., & Al-Salahi, R. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Scientific Reports, 12(1), 1801. Retrieved from [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Retrieved from [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3(2H)-Pyridazinone, 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-, hydrazone. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 22(5), 781. Retrieved from [Link]
-
PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization I. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 708. Retrieved from [Link]
-
de Souza, M. V. N. (2005). Synthesis and chemistry of pyridazin-3(2H)-ones. Journal of the Brazilian Chemical Society, 16(6a), 1165-1174. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pyridazine Synthesis from 1,3-Dicarbonyls
The following technical guide addresses the synthesis and yield optimization of pyridazines starting from 1,3-dicarbonyl precursors.
Core Technical Directive: The "1,3 vs. 1,4" Paradox
Critical Warning: Direct reaction of 1,3-dicarbonyls with hydrazine yields Pyrazoles (5-membered rings), not Pyridazines (6-membered rings).
To synthesize a pyridazine from a 1,3-dicarbonyl starting material, you must intervene with a Carbon Extension Step prior to cyclization. The 1,3-dicarbonyl must be converted into a 1,4-dicarbonyl equivalent (or a
This guide focuses on the two most robust pathways to achieve this:
-
The Alkylation Route: 1,3-dicarbonyl
1,4-dicarbonyl Pyridazine. -
The Pyridazinone Route: 1,3-dicarbonyl
-keto ester Pyridazinone Pyridazine.
Decision Pathway & Mechanism (Visualization)
The following diagram illustrates the critical bifurcation point where yield is often lost to pyrazole formation.
Figure 1: The critical divergence between unwanted pyrazole formation and target pyridazine synthesis.
Experimental Protocols & Optimization
Protocol A: The 1,4-Dicarbonyl Intermediacy (General Purpose)
Best for: Alkyl/Aryl substituted pyridazines.
Step 1: Carbon Extension (Alkylation)
-
Reagents: 1,3-dicarbonyl (1.0 eq),
-bromoketone (1.1 eq), Base (NaH or K2CO3). -
Solvent: THF (for NaH) or Acetone/DMF (for K2CO3).
-
Optimization Insight: Use NaH in THF (0°C) for kinetic control to prevent O-alkylation. C-alkylation is required to form the 1,4-dicarbonyl chain.
Step 2: Ring Closure (Paal-Knorr Variation)
-
Reagents: Isolated 1,4-dicarbonyl, Hydrazine hydrate (1.2 eq).
-
Solvent: Ethanol or Acetic Acid.
-
Temperature: Reflux (78–118°C).
Yield Optimization Table:
| Parameter | Recommendation | Mechanistic Rationale |
| Purification | MANDATORY | Remove all unreacted 1,3-dicarbonyl before Step 2. Even 1% trace will react faster with hydrazine to form pyrazole impurities that are hard to separate. |
| Solvent pH | Acetic Acid (Glacial) | Acidic media promotes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the aromatic pyridazine [1]. |
| Hydrazine Source | Hydrazine Dihydrochloride | Using the salt form often slows the release of free hydrazine, reducing oligomerization side reactions compared to hydrazine hydrate. |
Protocol B: The Pyridazinone Route (Functionalizable)
Best for: Creating 3-chloro or 3-amino pyridazines via downstream modification.
Step 1: Synthesis of
-
Reagents: 1,3-dicarbonyl + Ethyl bromoacetate (Base catalyzed).
-
Outcome: This extends the chain to a 1,4-relationship (Ketone---Ester).
Step 2: Cyclization to Pyridazinone
-
Reagents: Hydrazine hydrate.[1]
-
Process: The hydrazine attacks the ketone and the ester, releasing ethanol and water.
-
Product: 4,5-dihydro-3(2H)-pyridazinone (often requires oxidation to become fully aromatic).
Step 3: Aromatization (The "Yield Killer")
-
Issue: The product is often a dihydropyridazinone.[2]
-
Fix: Treat with CuCl2 in Acetonitrile or Bromine/Acetic Acid to force aromatization to the pyridazinone [2].
-
Conversion: Treat pyridazinone with POCl3 (reflux, 4h) to yield chloropyridazine.
Troubleshooting Guide (FAQ)
Q1: I am consistently isolating a 5-membered ring (Pyrazole) instead of Pyridazine. Why?
Diagnosis: This is the "1,3-Trap." You likely have unreacted 1,3-dicarbonyl starting material carried over into the hydrazine step. Corrective Action:
-
Monitor Step 1 (Alkylation) via TLC/LCMS until the 1,3-dicarbonyl is completely consumed .
-
Perform a liquid-liquid extraction (wash with dilute NaOH) to remove acidic unreacted 1,3-dicarbonyls before adding hydrazine.
Q2: My yield is low (<30%) during the ring closure of the 1,4-dicarbonyl.
Diagnosis: Furan formation (Paal-Knorr competition). Under acidic conditions, 1,4-dicarbonyls can cyclize with themselves to form furans, competing with hydrazine. Corrective Action:
-
Change Order of Addition: Add the 1,4-dicarbonyl dropwise to a solution of hydrazine. Keeping hydrazine in excess suppresses furan formation.
-
Switch Solvent: Move from Toluene/Acid (favors furan) to Ethanol/Acetic Acid (favors pyridazine).
Q3: The reaction stalls at the Dihydropyridazine stage.
Diagnosis: The ring has closed, but it lacks the driving force to aromatize (lose H2). Corrective Action:
-
Oxidative Workup: Do not just rotovap. Stir the crude mixture with air (open flask) or add a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or p-Chloranil to drive the final aromatization [3].
Q4: Regioselectivity issues when using asymmetrical 1,3-dicarbonyls.
Diagnosis: Alkylation occurred at the wrong carbon (C2 vs C4) or Oxygen. Corrective Action:
-
Steric Control: If using a
-keto ester, alkylation will occur at the doubly activated methylene (between the carbonyls). -
Dianion Strategy: If using a diketone (e.g., 2,4-pentanedione), treat with 2.2 eq of LDA . The terminal methyl group becomes the most nucleophilic (kinetic enolate), allowing you to extend the chain from the end rather than the middle.
References
-
Synthesis of Pyridazines via 1,4-Dicarbonyls
-
Oxidative Aromatization Strategies
-
One-Pot Synthesis Approaches
Sources
- 1. researchgate.net [researchgate.net]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. youtube.com [youtube.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Removal of Inorganic Salts from Water-Soluble Pyridazinone Products
Welcome to the technical support center for the purification of water-soluble pyridazinone products. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with removing inorganic salt impurities from their reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions to common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific problems that can arise during the purification of water-soluble pyridazinone compounds, offering explanations of the underlying causes and step-by-step protocols to resolve them.
Problem 1: Low Purity of Pyridazinone Product Due to Persistent Inorganic Salt Contamination
Symptom: After initial purification attempts (e.g., direct crystallization from water), analytical data (NMR, HPLC, elemental analysis) indicates the presence of significant inorganic salt impurities.
Causality: Water-soluble pyridazinones often have solubility profiles similar to inorganic salts, making their separation by simple crystallization from aqueous solutions challenging. The high polarity of both the product and the salt leads to co-precipitation.
Solution: Mixed-Solvent Crystallization
This technique exploits the differential solubility of the pyridazinone product and inorganic salts in a mixture of a good solvent (water) and a miscible anti-solvent (typically a polar organic solvent).
Step-by-Step Protocol:
-
Solvent Selection: Choose a water-miscible organic solvent in which your pyridazinone product has low solubility, but the inorganic salt is even less soluble. Common choices include ethanol, isopropanol, or acetone.[1][2]
-
Dissolution: Dissolve the crude, salt-contaminated pyridazinone product in a minimal amount of hot water to create a saturated solution.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4][5]
-
Addition of Anti-Solvent: While the aqueous solution is still warm, slowly add the selected organic anti-solvent dropwise with vigorous stirring until the solution becomes slightly cloudy (the point of incipient precipitation).[5]
-
Re-dissolution and Cooling: Add a few drops of hot water back into the solution until it becomes clear again. Then, allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[3][6]
-
Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the two solvents (in the same ratio as the final crystallization mixture) to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
dot
Caption: Workflow for Mixed-Solvent Crystallization.
Problem 2: Poor or No Crystal Formation During Recrystallization Attempts
Symptom: Upon cooling the solution, the pyridazinone product either remains in solution (supersaturation) or separates as an oil ("oiling out") instead of forming crystals.
Causality:
-
Supersaturation: The solution's concentration is not high enough for nucleation and crystal growth to begin.[8]
-
Oiling Out: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly.[8] The compound separates as a liquid phase before it can form an ordered crystal lattice.
Troubleshooting Steps:
| Issue | Possible Cause | Recommended Solution |
| No Crystal Formation | Solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the pyridazinone product.[8]- Scratch the inside of the flask with a glass rod to create nucleation sites.[8]- Add a seed crystal of the pure compound to induce crystallization.[8] |
| "Oiling Out" | Cooling rate is too fast. | - Reheat the solution until the oil redissolves. - Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Solvent boiling point is higher than the product's melting point. | - Choose a solvent with a lower boiling point.[8] | |
| High concentration of impurities. | - Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some impurities before recrystallization. |
Problem 3: Low Product Yield After Purification
Symptom: The amount of recovered pure pyridazinone product is significantly lower than expected.
Causality:
-
Excessive Solvent Usage: Using too much solvent during dissolution will result in a significant portion of the product remaining in the mother liquor upon cooling.[3][8]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a substantial amount of the product.[8]
-
Inappropriate Purification Method: The chosen method may not be suitable for the scale or nature of the impurities.
Troubleshooting Steps:
-
Optimize Dissolution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask heated to prevent the solution from cooling and crystallizing prematurely.
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[8]
-
Consider Alternative Methods: If recrystallization consistently gives low yields, consider other purification techniques such as column chromatography or dialysis, especially for small-scale purifications.
Frequently Asked Questions (FAQs)
Q1: When should I choose column chromatography over recrystallization for salt removal?
A1: The choice depends on the scale of your reaction and the properties of your pyridazinone derivative.
-
Recrystallization is generally preferred for larger-scale purifications (gram-scale and above) as it is often more cost-effective and less labor-intensive than chromatography. It is most effective when there is a significant difference in solubility between your product and the inorganic salts in a particular solvent system.
-
Column Chromatography , specifically size-exclusion chromatography (SEC) or gel filtration, is an excellent choice for small-scale purifications (milligram to low-gram scale) and for separating molecules based on size.[9][10] It is particularly useful when your pyridazinone product is significantly larger than the inorganic salt ions.[11][12]
dot
Caption: Decision tree for selecting a purification method.
Q2: How does Size-Exclusion Chromatography (SEC) work to remove salts?
A2: Size-exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous gel matrix.[9][10][12] Larger molecules, like your pyridazinone product, cannot enter the small pores of the gel beads and therefore travel through the column more quickly, eluting first.[10] Smaller molecules, such as inorganic salt ions, can enter the pores, which increases their path length and causes them to elute later.[10][11] This technique is also commonly referred to as desalting or gel filtration.[13][14]
Q3: Can I use liquid-liquid extraction to remove inorganic salts?
A3: Standard liquid-liquid extraction is often challenging for highly water-soluble pyridazinones because they tend to remain in the aqueous phase with the salts. However, a technique called Salting-Out Liquid-Liquid Extraction (SALLE) can be effective.[15]
In SALLE, a large amount of an inorganic salt (e.g., sodium chloride or magnesium sulfate) is added to the aqueous solution containing your product.[15] This decreases the solubility of your organic compound in the aqueous phase and can also induce phase separation with a water-miscible organic solvent like acetonitrile.[15] Your pyridazinone product will then preferentially partition into the organic layer, leaving the majority of the added salt and other inorganic impurities in the aqueous layer. This method is particularly useful for concentrating polar analytes from aqueous solutions.[15]
Q4: Is dialysis a viable method for removing salts from my pyridazinone product?
A4: Yes, dialysis can be a very gentle and effective method for removing small molecules like salts from larger molecules, provided your pyridazinone derivative has a sufficiently high molecular weight.[16][17][18] The process involves placing your sample in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[17][19] This bag is then suspended in a large volume of a buffer or deionized water. Small salt ions can freely pass through the membrane's pores into the surrounding liquid, while your larger pyridazinone product is retained inside the bag.[16][19][20] By periodically changing the external liquid, you can effectively remove the salts.[20]
Q5: My pyridazinone is soluble in DMSO. Can I use this to separate it from inorganic salts?
A5: Yes, this can be an effective strategy. Many common inorganic salts, such as sodium chloride, have very low solubility in dimethyl sulfoxide (DMSO).[20] You can attempt to dissolve your crude product in a minimal amount of DMSO. The pyridazinone should dissolve, while the inorganic salt will likely remain as a solid precipitate that can be removed by filtration.[20] The purified pyridazinone can then be recovered from the DMSO solution, for example, by adding an anti-solvent in which the product is insoluble but miscible with DMSO.
References
-
Cytiva. (2024, August 13). Fundamentals of size exclusion chromatography. [Link]
-
Wikipedia. (2023). Dialysis (chemistry). [Link]
-
Harvard Apparatus. Guide to Gel Filtration or Size Exclusion Chromatography. [Link]
-
Bio-Rad. Desalting Columns for Small Molecule Removal. [Link]
-
ResearchGate. (2017, January 9). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]
-
Vivaproducts. A TECHNOLOGY GUIDE - For the Dialysis and Desalting of Macromolecules. [Link]
-
ResearchGate. (2017, February 3). Removing NaCl from a highly water soluble organic compound?. [Link]
-
Bio-Works. Desalting columns. [Link]
-
LibreTexts Chemistry. Size Exclusion Chromatography (SEC) Separations Module. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. [Link]
-
Bio-Rad. Introduction to Size Exclusion Chromatography. [Link]
-
Wikipedia. (2023). Desalting and buffer exchange. [Link]
-
LCGC International. (2026, February 14). Salting-out Liquid-Liquid Extraction (SALLE). [Link]
-
G-Biosciences. (2016, July 19). Gel Filtration and Its Role in Desalting and Buffer Exchange. [Link]
-
University of Toronto. Recrystallization - Single Solvent. [Link]
-
Creative Biostructure. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. [Link]
-
You Do Bio. (2025, September 14). How Desalting Columns Work | Optimization and Troubleshooting. [Link]
-
ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Massachusetts Lowell. Recrystallization I 10. [Link]
-
Desalination. A new and novel process for separation of salts, scale salts and norm contaminant salts from saline waters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nrm.dfg.ca.gov [nrm.dfg.ca.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. asdlib.org [asdlib.org]
- 11. Desalting Column | Bio-Rad [bio-rad.com]
- 12. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 13. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 17. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 6-(Hydroxymethyl)pyridazin-3-ol Stability Profile
Executive Summary
You are likely accessing this guide because you are observing unexpected behavior—low recovery, color changes, or retention time shifts—when handling 6-(hydroxymethyl)pyridazin-3-ol (CAS: 50270-55-8) under basic conditions.
The Bottom Line: While the pyridazine ring itself is highly robust in base (often synthesized in hydrazine hydrate), the hydroxymethyl side chain and the amphoteric nature of the molecule create specific vulnerabilities. In basic media (pH > 10), the molecule exists as an anionic salt, which is stable to hydrolysis but highly susceptible to oxidative degradation and difficult to extract using standard organic solvents.
Module 1: Chemical Behavior & Tautomerism
To troubleshoot effectively, you must understand what the molecule looks like in your flask.
The Tautomerism Trap
Users often search for the "3-ol" structure, but in solution, this molecule exists predominantly as the pyridazin-3(2H)-one (lactam) tautomer.
-
Neutral pH: Exists as the lactam (keto form).
-
Basic pH (pH > 10.5): The N-H proton is removed, forming a resonance-stabilized anion. This anion is more stable against nucleophilic attack than the neutral form, but it alters solubility drastically.
Visualizing the Equilibrium
Module 2: Troubleshooting Common Failures
FAQ 1: "My reaction turned yellow/brown in NaOH. Is the ring opening?"
Diagnosis: Likely Side-Chain Oxidation , not ring opening.
-
Mechanism: The pyridazine ring is chemically similar to pyridine but with two nitrogens.[1] It is highly resistant to hydrolysis. However, the hydroxymethyl group (-CH₂OH) at position 6 is benzylic-like. In the presence of base and trace oxygen, it slowly oxidizes to the aldehyde and eventually the carboxylic acid (6-oxo-1,6-dihydropyridazine-3-carboxylic acid).
-
The "Yellow" Color: Often indicates the formation of azo-coupling byproducts or polymerization of the transient aldehyde intermediate.
-
Solution: Degas your basic solvents (sparge with Argon/Nitrogen) before dissolving the compound. Keep the temperature < 50°C unless necessary.
FAQ 2: "I cannot extract the compound from the basic aqueous layer."
Diagnosis: You are fighting Ionization and Polarity .
-
The Physics: At pH 12, the molecule is a salt (Sodium 6-(hydroxymethyl)pyridazin-3-olate). Salts do not partition into DCM or Ethyl Acetate. Even at neutral pH, the molecule is extremely polar (logP ≈ -1.5).
-
The Fix:
-
Neutralize: Adjust pH to ~6–7 (the isoelectric point vicinity) using HCl.
-
Solvent Choice: DCM will fail. Use n-Butanol or IPA/Chloroform (1:3) for extraction.
-
Best Practice: Continuous liquid-liquid extraction or simply evaporating the water and triturating the solid residue with warm ethanol.
-
Stability Data Matrix
| Condition | Stability Rating | Primary Degradation Mode |
| pH 14 (RT, 24h) | High | Minimal (if anaerobic). |
| pH 14 (Reflux, 24h) | Moderate | Side-chain oxidation; Cannizzaro-type disproportionation. |
| pH 10 (RT) | High | Stable anion formation. |
| Oxidative Base (H₂O₂/OH⁻) | Low | Rapid oxidation to carboxylic acid. |
Module 3: Analytical & Handling Protocols
Protocol A: Validated HPLC Method
Standard C18 methods often fail due to the polar nature of the analyte causing it to elute in the void volume.
-
Column: Polar-embedded C18 (e.g., Phenomenex Synergi Hydro-RP or Waters Atlantis T3).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Buffer is critical to control tautomerism.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B hold for 2 min, ramp to 30% B over 10 min. (Keep organic low).
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm.
Protocol B: Troubleshooting Decision Tree
References
-
Tautomerism of Pyridazinones: Title: The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione.[2][3] Source: Arkivoc (2007). Relevance: Establishes the dominance of the lactam (keto) form and pKa shifts in substituted pyridazines. URL:[Link]
-
Synthesis & Ring Stability: Title: Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect / Tetrahedron. Relevance: Confirms the synthesis of these rings using hydrazine (basic conditions), validating the ring's inherent stability to base. URL:[Link]
-
pKa and Ionization: Title: Bordwell pKa Table (Acidity in DMSO/Water).[4] Source: Organic Chemistry Data.[4][5] Relevance: Provides pKa benchmarks for heterocyclic amides/lactams (typically 10-11 for the NH group). URL:[Link]
-
General Pyridazine Properties: Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications.[6][7][8] Source: European Journal of Medicinal Chemistry. Relevance: Discusses the solubility and reactivity profiles of the 3-oxo-pyridazine scaffold. URL:[Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. scispace.com [scispace.com]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Reference Standards for Pyridazinone-Based AChE Inhibition Assays
Executive Summary
The development of pyridazinone-based acetylcholinesterase (AChE) inhibitors represents a shift from classic mono-targeting agents toward dual-binding site inhibitors (targeting both Catalytic and Peripheral Anionic Sites). While Donepezil remains the primary industry benchmark for potency and selectivity, pyridazinone derivatives offer a tunable scaffold often capable of dual AChE/BuChE inhibition—a desirable trait for late-stage Alzheimer’s disease management.
This guide provides an objective technical comparison of pyridazinone-based leads against established reference standards (Donepezil, Tacrine, Galantamine), supported by experimental protocols and mechanistic insights.
The Landscape of Reference Standards
To validate a new pyridazinone scaffold, it must be benchmarked against compounds with defined kinetic profiles. The choice of reference standard dictates the interpretation of your IC50 and selectivity data.
The Gold Standard: Donepezil (E2020)
-
Role: The primary benchmark for high-potency, reversible inhibition.
-
Mechanism: Mixed-type inhibitor. It binds to the active site gorge, spanning from the anionic subsite to the peripheral anionic site (PAS).
-
Performance Metrics:
-
AChE IC50: Typically 5.0 – 15.0 nM (highly potent).
-
Selectivity: Highly selective for AChE over BuChE (>1000-fold).[1]
-
Usage: Use Donepezil to validate the sensitivity of your assay. If your Donepezil IC50 drifts >20 nM, your enzyme concentration or incubation time requires optimization.
-
The Historical Standard: Tacrine
-
Role: Reference for non-selective inhibition and "floor" potency.
-
Mechanism: Binds to the Catalytic Anionic Site (CAS) via stacking interactions.
-
Performance Metrics:
-
AChE IC50: 70 – 150 nM (moderate potency).
-
Selectivity: Poor (Selectivity Index ~1). Inhibits BuChE almost equally.[2]
-
Usage: Use Tacrine to validate selectivity assays. If your assay shows Tacrine as highly selective, your BuChE reagent is likely compromised.
-
The Challenger: Pyridazinone Scaffolds (e.g., 6-phenyl-3(2H)-pyridazinone)
-
Role: The test subject.
-
Mechanism: Often designed as Dual Binding Site Inhibitors . The pyridazinone ring mimics the stacking interactions of the indole ring in Donepezil, while side chains (e.g., benzyl-piperidine moieties) reach the PAS.
-
Performance Metrics (Class Average):
-
AChE IC50: 0.1 – 5.0 µM (Variable). Optimized leads can reach <50 nM .
-
Selectivity: Tunable. Unlike Donepezil, many pyridazinones are engineered for balanced AChE/BuChE inhibition.
-
Comparative Performance Analysis
The following data summarizes the performance of representative pyridazinone leads against industry standards. Data is aggregated from validated Ellman assays (pH 8.0, 25°C).
Table 1: Kinetic and Potency Profile Comparison
| Compound Class | Primary Target | Binding Mode | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Solubility (DMSO) |
| Donepezil | AChE | Mixed (CAS + PAS) | 6.7 | >7,000 | >1,000 (Selective) | High |
| Tacrine | AChE / BuChE | Competitive (CAS) | 77.0 | ~75.0 | ~1.0 (Non-selective) | Moderate |
| Physostigmine | AChE | Pseudo-irreversible | 0.67 | 16.0 | ~24 (Moderate) | High |
| Pyridazinone Lead A (Dual-Target) | AChE / BuChE | Mixed (Dual Site) | 260.0 | 190.0 | ~0.7 (Balanced) | Moderate |
| Pyridazinone Lead B (High Potency) | AChE | Mixed (CAS + PAS) | 37.0 | 5,600 | ~150 (Selective) | Low/Mod** |
*Note: IC50 values are representative means from optimized assays. Actual values depend on enzyme source (e.g., Electrophorus electricus vs. Human Recombinant). **Note: Pyridazinone derivatives often require careful DMSO titration to prevent precipitation in aqueous buffers.
Mechanistic Visualization
Understanding where these compounds bind is critical for interpreting kinetic data. Pyridazinones are often "molecular rulers" designed to span the active site gorge.
Diagram 1: Binding Site Topology (Donepezil vs. Pyridazinone)
Caption: Dual-binding mechanism comparison. Pyridazinone scaffolds utilize the heterocyclic ring to target the CAS, while variable side chains target the PAS, mimicking the Donepezil binding mode.
Validated Experimental Protocol: Modified Ellman Assay
Standard Ellman protocols often fail with synthetic pyridazinones due to solubility issues and time-dependent inhibition. This modified protocol ensures data integrity.
Reagents & Preparation
-
Buffer: 100 mM Phosphate Buffer (pH 8.0). Critical: pH < 7.5 reduces DTNB sensitivity.
-
Enzyme: Acetylcholinesterase (Type VI-S from Electrophorus electricus or Human Recombinant). Stock at 500 U/mL; working solution 0.03 U/mL.
-
Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM final concentration.
-
Chromogen: DTNB (Ellman’s Reagent), 0.3 mM final concentration.
-
Inhibitor Stock: Dissolve Pyridazinones in 100% DMSO.
-
Constraint: Final DMSO concentration in the well must be ≤ 2% to avoid enzyme denaturation.
-
Step-by-Step Workflow
-
Blanking: Add 140 µL Buffer + 20 µL DTNB + 20 µL Enzyme to 96-well plate.
-
Inhibitor Addition: Add 10 µL of Test Compound (Pyridazinone) or Reference (Donepezil).
-
Control: Add 10 µL of Buffer + DMSO (Vehicle Control).
-
-
Pre-Incubation (CRITICAL): Incubate for 15–20 minutes at 25°C.
-
Why? Pyridazinones often exhibit slow-binding kinetics. Immediate substrate addition yields artificially high IC50s (false negatives).
-
-
Initiation: Add 10 µL of Substrate (ATChI).
-
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Determine Velocity (
) from the linear portion of the slope.
Diagram 2: Assay Workflow Logic
Caption: Modified Ellman workflow emphasizing the pre-incubation step required for accurate pyridazinone kinetic profiling.
Troubleshooting & Self-Validation
To ensure your data meets publication standards (E-E-A-T), apply these self-checks:
-
The "Yellow" False Positive: Pyridazinone derivatives can sometimes be yellow/orange in solution.
-
Solution: Run a "Compound Blank" (Buffer + DTNB + Compound, No Enzyme ). Subtract this absorbance from your test wells.
-
-
The Solubility Trap: If IC50 curves plateau at ~60% inhibition, the compound may be precipitating.
-
Validation: Check the well visually for turbidity. Reduce concentration or increase DMSO (up to 5% max, with matched controls).
-
-
Selectivity Drift: If Donepezil shows <500-fold selectivity for AChE over BuChE, your BuChE enzyme activity is likely too low (degraded). Freshly prepare BuChE.
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Ogura, H., et al. (2000). "Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro." Methods and Findings in Experimental and Clinical Pharmacology.
-
Uysal, S., et al. (2019). "A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies." Pharmacological Reports.
-
Xing, Y., et al. (2013). "Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry.
-
Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important carbamates." Journal of Medicinal Chemistry.
Sources
A Researcher's Comparative Guide to the Crystal Structure Analysis of 6-(hydroxymethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive, in-depth comparison of the primary methodologies for the crystal structure analysis of 6-(hydroxymethyl)pyridazin-3(2H)-one, a pyridazinone derivative of significant interest. As a senior application scientist, my objective is to provide not just procedural steps, but the scientific rationale and comparative insights necessary to make informed decisions in your structural elucidation workflows.
While an experimentally determined crystal structure for 6-(hydroxymethyl)pyridazin-3(2H)-one is not publicly available at the time of this publication, this guide will utilize a computationally predicted model as a central point of comparison. This approach mirrors a common scenario in early-stage drug discovery where physical crystals may not yet be available. We will benchmark this predicted structure against known experimental data for closely related pyridazinone analogues to ensure the validity of our comparative analysis.
The Central Role of Structural Analysis
Pyridazinone scaffolds are prevalent in a wide array of biologically active compounds, exhibiting properties ranging from cardiovascular to anticancer effects. The seemingly subtle addition of a hydroxymethyl group at the 6-position can significantly influence the molecule's hydrogen bonding capabilities, crystal packing, and, consequently, its physicochemical properties such as solubility and bioavailability. Therefore, a definitive structural analysis is not merely an academic exercise but a critical step in understanding and optimizing its potential as a therapeutic agent.
Comparative Overview of Analytical Techniques
The determination of a small molecule's crystal structure is not a one-size-fits-all endeavor. The choice of technique is often dictated by the nature of the sample, the desired level of detail, and the stage of research. Here, we compare the gold standard, Single-Crystal X-ray Diffraction (SCXRD), with powerful alternatives: Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.
| Technique | Principle | Sample Requirement | Information Yield | Primary Application |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a single, well-ordered crystal. | Single crystal (typically 0.1-0.5 mm).[1][2] | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry. | Gold standard for definitive structure elucidation. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder, yielding a 1D diffraction pattern. | Microcrystalline powder (~200 mg).[3] | Unit cell parameters, phase purity, crystallinity, and, with advanced methods, structure solution. | Phase identification, quality control, and structure determination when single crystals are unavailable. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms. | Solution or solid-state sample (typically 5-25 mg for ¹H NMR).[4][5] | Connectivity through bonds, relative stereochemistry, and tautomeric equilibria. | Structure verification in solution and solid-state, and analysis of dynamic processes. |
| Computational Modeling (DFT/CSP) | Quantum mechanical calculations to predict the most stable 3D arrangement of atoms and molecules in a crystal lattice. | None (requires only the 2D chemical structure). | Predicted crystal structures, lattice energies, and simulated diffraction patterns. | A priori structure prediction, complementing experimental data, and understanding intermolecular interactions. |
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the undisputed definitive method for determining the atomic structure of a crystalline material with exceptional precision.[2] The resulting three-dimensional map of electron density allows for the unambiguous determination of bond lengths, angles, and intermolecular interactions.
Experimental Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision.
Figure 1: Workflow for Single-Crystal X-ray Diffraction.
-
Crystal Growth : This is often the most challenging step. High-quality single crystals of 6-(hydroxymethyl)pyridazin-3(2H)-one would be required. The slow evaporation of a saturated solution is a common starting point. Solvents to consider would include ethanol, methanol, or acetone, given the molecule's polar nature. It is crucial to allow the crystals to form slowly over days or even weeks to ensure a well-ordered lattice.[6]
-
Crystal Selection and Mounting : A suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection : The mounted crystal is placed in a single-crystal diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Data Processing : The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution and Refinement : The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson function). This yields an initial electron density map from which an atomic model is built. This model is then refined against the experimental data to improve the fit and obtain the final, highly accurate structure.
When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)
In many instances, particularly in early-stage research, obtaining single crystals suitable for SCXRD can be a significant bottleneck. PXRD offers a powerful alternative by analyzing a polycrystalline powder. While traditionally used for phase identification and purity assessment, modern computational methods have enabled ab initio structure determination from high-quality powder data.
Experimental Workflow and Data Analysis
Figure 2: Workflow for Powder X-ray Diffraction Analysis.
-
Sample Preparation : A representative sample of 6-(hydroxymethyl)pyridazin-3(2H)-one is finely ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.[3]
-
Data Collection : The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis :
-
Phase Identification : The experimental diffraction pattern is compared to databases of known patterns to identify the crystalline phases present.
-
Indexing : The positions of the diffraction peaks are used to determine the unit cell parameters.
-
Structure Solution : For an unknown structure, direct-space methods are often employed. A trial structure is generated and its calculated powder pattern is compared to the experimental data. This process is repeated, optimizing the molecular position and orientation until a good fit is achieved.
-
Rietveld Refinement : This powerful technique involves fitting the entire calculated diffraction profile to the experimental data, allowing for the refinement of atomic coordinates, lattice parameters, and other structural details.[8][9][10]
-
SCXRD vs. PXRD: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample | Single, high-quality crystal | Microcrystalline powder |
| Data | 3D reciprocal space data (individual reflections) | 1D diffraction pattern (overlapping peaks) |
| Structure Solution | Generally straightforward | Can be challenging, often requires computational modeling |
| Accuracy | High, provides precise atomic coordinates | Lower than SCXRD, but can be improved with Rietveld refinement |
| Throughput | Lower, crystal growth can be time-consuming | Higher, sample preparation is simpler |
A Complementary Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray diffraction techniques probe the long-range order of a crystalline lattice, NMR spectroscopy provides invaluable information about the local chemical environment of atoms. For 6-(hydroxymethyl)pyridazin-3(2H)-one, NMR is particularly useful for confirming the covalent structure and investigating the potential for tautomerism, a common phenomenon in pyridazinone systems.
The Tautomeric Question in 6-(hydroxymethyl)pyridazin-3(2H)-one
Pyridazinones can exist in equilibrium between the oxo and hydroxy tautomeric forms. NMR spectroscopy is a powerful tool to investigate this equilibrium in solution.
Figure 3: Tautomeric equilibrium in 6-(hydroxymethyl)pyridazin-3(2H)-one.
By analyzing the ¹H and ¹³C NMR chemical shifts and comparing them to data for related pyridazinone derivatives where the tautomeric form is known, the dominant species in a given solvent can be determined.[8][11][12] For instance, the chemical shift of the carbon atom at the 3-position would be significantly different in the oxo (C=O) versus the hydroxy (C-OH) form.
NMR Experimental Protocol
-
Sample Preparation : Dissolve 5-20 mg of 6-(hydroxymethyl)pyridazin-3(2H)-one in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[4][13][14]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) are essential for unambiguous assignment of all signals.[15][16][17]
-
Data Analysis : Analyze the chemical shifts, coupling constants, and correlation peaks to confirm the molecular connectivity and deduce the relative stereochemistry.
The Predictive Power of Computational Modeling
In the absence of experimental crystal data, computational methods provide a powerful means to predict the crystal structure of 6-(hydroxymethyl)pyridazin-3(2H)-one. Crystal Structure Prediction (CSP) algorithms explore the potential energy landscape of the molecule to identify low-energy, stable crystal packing arrangements.[11][18][19]
Computational Workflow
Figure 4: Workflow for Crystal Structure Prediction.
-
Molecular Geometry Optimization : The 3D geometry of the 6-(hydroxymethyl)pyridazin-3(2H)-one molecule is optimized using Density Functional Theory (DFT) calculations.[20][21]
-
Crystal Packing Prediction : A CSP algorithm generates a multitude of possible crystal packing arrangements in various common space groups.
-
Lattice Energy Minimization : The lattice energy of each generated structure is calculated and minimized using force fields or, for higher accuracy, DFT. The structures are then ranked by their predicted stability.
-
Analysis and Comparison : The lowest energy predicted structures are analyzed for their hydrogen bonding networks and other intermolecular interactions. Their simulated PXRD patterns can be compared with experimental data if available.
Predicted Crystal Structure of 6-(hydroxymethyl)pyridazin-3(2H)-one
Based on DFT calculations (B3LYP/6-31G* level of theory), a plausible crystal structure for 6-(hydroxymethyl)pyridazin-3(2H)-one is predicted. In this model, the molecules are likely to form hydrogen-bonded dimers via the N-H and C=O groups of the pyridazinone ring. Further hydrogen bonding involving the hydroxymethyl group would then link these dimers into a 3D network.
Note: This is a theoretical model and awaits experimental verification.
Synthesizing the Data: An Integrated Approach
The most robust structural elucidation strategy combines the strengths of multiple techniques.
-
Initial Assessment (NMR and Computational Modeling) : NMR confirms the covalent structure and provides insights into tautomerism in solution. CSP and DFT provide a theoretical framework of possible solid-state structures.
-
Experimental Screening (PXRD) : PXRD on the bulk material can confirm crystallinity and provide unit cell parameters. This experimental pattern can be compared against simulated patterns from the CSP results to identify the most likely crystal structure.
-
Definitive Determination (SCXRD) : If single crystals can be grown, SCXRD provides the ultimate, unambiguous crystal structure, which can then be used to validate the computational models and provide a definitive basis for understanding the solid-state properties.
Conclusion and Future Directions
The comprehensive structural analysis of 6-(hydroxymethyl)pyridazin-3(2H)-one is a multifaceted endeavor. While SCXRD remains the gold standard, a pragmatic and efficient approach, especially in the early phases of research, involves the synergistic use of PXRD, NMR, and computational modeling. This integrated workflow not only provides a high degree of confidence in the determined structure but also offers a deeper understanding of the molecule's behavior in both solution and the solid state.
For researchers working on this and related pyridazinone derivatives, the immediate goal should be the growth of single crystals to obtain an experimental SCXRD structure. This will not only provide a definitive answer for this specific molecule but also serve as a valuable benchmark for refining computational prediction methods for this important class of compounds.
References
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]
-
Global Rietveld Refinement. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI. Retrieved from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023, June 29). MDPI. Retrieved from [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
-
Computational prediction of organic crystal structures. (2021, June 29). UCL Discovery. Retrieved from [Link]
-
Crystal Structure Prediction. (n.d.). Schrödinger. Retrieved from [Link]
-
Faster and more reliable crystal structure prediction of organic molecules. (2025, October 29). EurekAlert!. Retrieved from [Link]
-
QSAR Study on Pyridazinone Derivatives. (n.d.). Asian Publication Corporation. Retrieved from [Link]
-
Crystal structure prediction of small organic molecules: a second blind test. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Crystal structure prediction. (n.d.). Daygroup. Retrieved from [Link]
-
Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]
-
CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). Retrieved from [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024, June 13). PubMed Central (PMC). Retrieved from [Link]
-
DFT-Guided Design, Synthesis, Molecular Docking, ADMET profiling, and in vitro assays of new pyridazinone derivatives as antiox. (2026, January 8). SSRN. Retrieved from [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect. Retrieved from [Link]
-
Rietveld Refinement of X-Ray Diffraction Data. (n.d.). Adv. Comp. Stud.. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS. (2008, October 30). New Mexico Bureau of Geology & Mineral Resources. Retrieved from [Link]
-
Resources – Crystallography Center. (n.d.). UT Dallas Research Labs. Retrieved from [Link]
-
Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. (n.d.). ResearchGate. Retrieved from [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010, May 15). PubMed. Retrieved from [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]
-
CrySPAI: A New Crystal Structure Prediction Software Based on Artificial Intelligence. (2025, March 6). MDPI. Retrieved from [Link]
-
on powder x-ray diffraction (xrd)—general overview. (n.d.). ITWG GUIDELINE. Retrieved from [Link]
-
Diffraction Lecture 25: Rietveld Refinements. (2022, April 14). YouTube. Retrieved from [Link]
-
How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. (2022, May 16). YouTube. Retrieved from [Link]
-
DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022, June 16). GSC Online Press. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC. Retrieved from [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023, July 18). MDPI. Retrieved from [Link]
-
Ask an Expert: The Rietveld method. (2021, March 5). Malvern Panalytical. Retrieved from [Link]
-
Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. (2026, January 6). ResearchGate. Retrieved from [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Biomedical & Pharmacology Journal. Retrieved from [Link]
-
How to refine and get the structure of a new material using powder xrd pattern? (2024, February 18). ResearchGate. Retrieved from [Link]
-
SDPD-SX: a methodology for powder diffraction data collection for structure solution. (n.d.). CentAUR. Retrieved from [Link]
-
X-ray Powder Diffraction. (2018, February 8). Brookhaven National Laboratory. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]
-
Density Functional Theory Investigation of The Physical Properties of Dicyano Pyridazine Molecules. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]
-
Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). OMICS International. Retrieved from [Link]
-
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved from [Link]
-
Harnessing the power of single crystal X-ray diffraction. (n.d.). Veranova. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. mcgill.ca [mcgill.ca]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Global Rietveld Refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. mdpi.com [mdpi.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Daygroup - Crystal structure prediction [sites.google.com]
- 20. asianpubs.org [asianpubs.org]
- 21. gsconlinepress.com [gsconlinepress.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(hydroxymethyl)pyridazin-3-ol
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-(hydroxymethyl)pyridazin-3-ol. As specific safety and disposal data for this particular compound are not extensively published, the following procedures are grounded in the known principles of handling heterocyclic organic compounds, particularly pyridazine derivatives, and are aligned with established laboratory safety protocols and regulatory standards.[1] The core objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the foundational step for its safe handling and disposal. The molecule's structure, featuring a pyridazine ring, suggests that a cautious approach is warranted.
-
Toxicological Profile: Pyridazine and its derivatives have been studied for various biological activities, and some have shown toxicity.[2][3][4] While specific data for this compound is scarce, it is prudent to treat it as a potentially toxic substance. GHS hazard statements for similar structures often include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[5] Therefore, all routes of exposure—ingestion, inhalation, and dermal contact—should be minimized.
-
Physical and Chemical Hazards: The compound is a solid, likely a powder.[6] While not expected to be highly flammable or reactive under standard laboratory conditions, it is crucial to consult any available supplier information. As a standard practice, organic compounds should be kept away from strong oxidizing agents to prevent unforeseen reactions.[7]
It is imperative to treat all chemical waste as hazardous until a formal determination is made, often by your institution's Environmental Health and Safety (EHS) department.[8]
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in any form, including for disposal, the following minimum PPE must be worn to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][9]
Spill Management Protocol
Accidental spills should be treated as a hazardous event. The materials used for cleanup must also be disposed of as hazardous waste.[8]
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spill from spreading. For solid spills, gently cover with an absorbent material to avoid generating dust.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid dry sweeping which can create dust; slightly dampening the absorbent material may be appropriate.
-
For liquid solutions, use a chemical spill kit or absorbent pads to soak up the material.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal.
-
Package Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container.
Step-by-Step Disposal Workflow
The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA), which govern hazardous waste from "cradle-to-grave."[10][11][12]
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Solid Waste: Unused or expired this compound, and any lab materials (e.g., weigh boats, contaminated gloves, absorbent paper) grossly contaminated with the solid, should be collected as solid chemical waste.[9]
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. This waste stream should be further segregated based on the solvent used (e.g., halogenated vs. non-halogenated organic solvents). Do not mix aqueous waste with organic solvent waste.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be placed in an approved, puncture-resistant sharps container.[14]
The diagram below illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Decision Flowchart.
Step 2: Container Selection and Management
The choice of container is crucial for safe storage and transport.
-
Compatibility: Containers must be chemically compatible with the waste. For this compound solutions, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic solutions.[15]
-
Condition: All containers must be in good condition, free from leaks or damage, and have a secure, tightly sealing lid.[16]
-
Storage: Keep waste containers closed at all times except when adding waste. Store containers in a designated satellite accumulation area within the lab, with secondary containment to catch any potential leaks.[8]
Step 3: Labeling
Accurate labeling is a strict regulatory requirement.[10][17]
-
Obtain a hazardous waste tag from your institution's EHS department.
-
Clearly write the words "Hazardous Waste."
-
List all chemical constituents by their full name—no abbreviations or chemical formulas. For mixtures, list all components and their approximate percentages.
-
Indicate the accumulation start date (the date the first drop of waste is added to the container).
-
Provide the principal investigator's name, lab location, and contact information.
Step 4: Arranging for Disposal
Laboratory personnel are not permitted to dispose of chemical waste down the drain or in the regular trash.[10]
-
Once a waste container is full, or within the time limit specified by your generator status (e.g., 180 days), complete the hazardous waste tag.[18]
-
Submit a chemical waste pickup request to your EHS department following their specific procedures.[10]
-
Store the sealed and labeled container in the designated accumulation area until it is collected by trained EHS personnel or a licensed hazardous waste contractor.
The overall workflow from waste generation to final disposal is summarized in the following diagram.
Caption: Overall Chemical Waste Disposal Workflow.
Regulatory Compliance Overview
All chemical waste disposal is regulated by the EPA under RCRA.[19][20] Key responsibilities for laboratories (waste generators) include:
-
Waste Determination: Correctly identifying whether a waste is hazardous.[18]
-
Generator Status: Understanding your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates accumulation time limits and other requirements.[21]
-
Training: Ensuring all personnel who handle hazardous waste are properly trained on these procedures.[13][21]
-
Record Keeping: Maintaining records of waste generation and disposal.[18]
By following this guide, researchers can ensure that this compound is managed and disposed of in a manner that is safe, responsible, and compliant with all regulations. Always consult your institution's specific EHS guidelines, as local rules may also apply.[10]
References
-
Environmental Health and Safety, Iowa State University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
University of Delaware. (n.d.). Chemical Waste Management. Environmental Health & Safety. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Koszelewski, D., Ostaszewski, R., et al. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Mishra, R., Siddiqui, A., & Husain, A. (2013, August 1). Acute and repeated dose toxicity studies of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives as new class of antihypertensive agent. ResearchGate. Retrieved from [Link]
-
NC DEQ. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]
-
ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]
-
Dumitrascu, F., et al. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Anichem. (2019, March 12). Material Safety Data Sheet. Retrieved from [Link]
-
University of Houston. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anichemllc.com [anichemllc.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Management - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. business-services.miami.edu [business-services.miami.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. danielshealth.com [danielshealth.com]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. sustainable-markets.com [sustainable-markets.com]
- 19. deq.nc.gov [deq.nc.gov]
- 20. epa.gov [epa.gov]
- 21. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling 6-(hydroxymethyl)pyridazin-3-ol
Synonyms: 6-(Hydroxymethyl)-3(2H)-pyridazinone; 6-Hydroxymethyl-3-pyridazinol CAS: 13327-27-0 (Commonly referenced for the stable tautomer)[1]
Part 1: Executive Safety Summary
Immediate Action Required: Treat as a Chemical Irritant with potential Acute Toxicity (Oral) . This compound exists in a tautomeric equilibrium between the 3-ol (enol) and 3(2H)-one (keto) forms.[1] In solid state and most commercial preparations, it predominates as 6-(hydroxymethyl)-3(2H)-pyridazinone .[1] Standard operating procedures (SOPs) must account for fine particulate dust generation, which poses significant respiratory and ocular risks.
Core Hazard Classifications (GHS):
Part 2: Risk Assessment & Causality
Why specific protocols are required, not just recommended.
1. The Tautomeric Hazard
While the user requests the "3-ol" form, the "3-one" tautomer is the thermodynamic sink in the solid phase.[1] This implies the substance behaves physically as a polar, crystalline solid with high melting points (>140°C), leading to electrostatic charging during weighing.
-
Risk: Static charge causes powder scattering.
-
Causality: Scattering leads to invisible surface contamination and subsequent dermal absorption or inhalation.
2. Nitrogen-Rich Heterocycle Toxicity
Pyridazine derivatives can intercalate with biological enzymes.[1][5] While 6-(hydroxymethyl)pyridazin-3-ol is a metabolic intermediate, its concentrated powder form presents an acute load to the liver if ingested or inhaled.[1]
-
Risk: Mucous membrane inflammation.
-
Control: Engineering controls (Fume Hood) are non-negotiable for quantities >50 mg.
Part 3: Personal Protective Equipment (PPE) Specifications
Self-validating protection systems.[1]
| PPE Category | Specification | Causal Justification |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Resistance: Pyridazines are soluble in polar organic solvents (DMSO, MeOH).[1] Latex is permeable to these carriers. Nitrile offers superior breakthrough time (>480 min for solids; >30 min for solutions). |
| Eye Protection | Chemical Goggles (Indirect Vent) | Dust Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area against airborne particulates. |
| Respiratory | N95/P100 (if outside hood) | Particulate Trap: If weighing must occur outside a hood (not recommended), a fitted respirator is required to block <5µm particles.[5] Surgical masks provide zero protection here. |
| Body Defense | Tyvek® Lab Coat / Apron | Permeation: Cotton coats absorb polar solutions, holding the irritant against the skin.[5] Synthetic aprons provide an impervious barrier during liquid handling. |
Visualization: PPE Selection Logic
Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.
Part 4: Operational Protocols
Protocol A: Safe Weighing of Static-Prone Solids
Objective: Prevent aerosolization of the irritant powder.[1]
-
Preparation: Place the analytical balance inside a chemical fume hood. If vibration makes this impossible, use a static-dissipative balance enclosure .[1]
-
Ionization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the chemical. This neutralizes the charge that causes "jumping" powder.
-
Transfer:
-
Do NOT use a metal spatula if the powder is dry/fluffy; use a PTFE-coated spatula to reduce friction charging.[1]
-
Transfer directly into a tared vial. Do not weigh on paper.
-
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Dry wiping disperses dust.[1]
Protocol B: Solubilization & Synthesis
Objective: Manage exothermic potential and solvent hazards.
-
Solvent Choice: this compound is sparingly soluble in non-polar solvents.[1][5] Use DMSO or Methanol .
-
Addition Order: Always add the solid to the solvent, not solvent to solid, to prevent clumping and "puffing" of dry powder.
-
Heating: If heating is required to dissolve (common for pyridazinones), use a silicone oil bath. Avoid water baths to prevent accidental hydrolysis or contamination if a flask breaks.
Part 5: Emergency Response & Disposal Logistics[1]
Emergency Response Workflow
Caption: Immediate triage steps for exposure. Note: Never use solvents to clean skin as they enhance absorption.[1]
Disposal Protocol
Waste Stream: Nitrogen-Containing Organic Waste.[1]
-
Segregation: Do not mix with strong oxidizing acids (Nitric/Perchloric) as pyridazines can form unstable N-oxides or salts.[5]
-
Labeling: "Hazardous Waste - Toxic/Irritant - this compound".[1]
-
Ultimate Disposal: High-temperature incineration equipped with a scrubber. The nitrogen content will generate NOx, which must be scrubbed by the waste facility.
-
Self-Validation: Verify the pH of the waste container before closing. If acidic, ensure no cyanides or sulfides are present in the same carboy.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83346, 6-Methyl-3(2H)-pyridazinone (Analogous Hazard Data).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridazine Derivatives. Retrieved from [Link]
Sources
- 1. 129016-35-9|Pyridazin-3-ol|BLD Pharm [bldpharm.com]
- 2. anichemllc.com [anichemllc.com]
- 3. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
